7-Methylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHJJOYXWCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267999 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-69-8 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylchroman-4-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, nomenclature, and physicochemical properties. It also outlines a general synthetic methodology and discusses the broader biological significance of the chroman-4-one scaffold, supported by experimental protocols and data interpretation.
Chemical Structure and IUPAC Name
This compound, a derivative of the chromanone core, is a bicyclic organic compound. The structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substituted at the 7th position.
Chemical Structure:
IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one[1]
CAS Number: 18385-69-8[1]
Molecular Formula: C₁₀H₁₀O₂[1]
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize key physicochemical properties and predicted spectroscopic data, which are crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 162.18 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)CC2 | [1] |
| InChI | InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | [1] |
| InChI Key | OKVHJJOYXWCTSA-UHFFFAOYSA-N | [1] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values and may differ from experimental results.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | 6.8 - 7.7 | C=O | ~192 |
| -O-CH₂- | ~4.5 | Aromatic-C | 117 - 162 |
| -CH₂-C=O | ~2.8 | -O-CH₂- | ~67 |
| -CH₃ | ~2.3 | -CH₂-C=O | ~37 |
| -CH₃ | ~21 |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for this compound
Note: These are predicted values based on the functional groups present.
| Spectroscopic Technique | Expected Features |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O, ketone), ~2850-3000 cm⁻¹ (C-H, aliphatic), ~1600, 1480 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 162. Fragments corresponding to the loss of CO (m/z = 134) and subsequent rearrangements. |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Substituted Chroman-4-ones
This protocol is adapted from established methods for the synthesis of the chroman-4-one scaffold.
Materials:
-
Substituted phenol (e.g., m-cresol for this compound)
-
Acrylonitrile
-
Strong base (e.g., sodium hydroxide)
-
Strong acid for hydrolysis (e.g., hydrochloric acid or sulfuric acid)
-
Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent)
-
Appropriate organic solvents (e.g., dioxane, toluene)
Procedure:
-
Cyanoethylation of Phenol: The substituted phenol is reacted with acrylonitrile in the presence of a base to yield a 3-(aryloxy)propanenitrile.
-
Hydrolysis: The resulting nitrile is hydrolyzed under acidic conditions to the corresponding 3-(aryloxy)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(aryloxy)propanoic acid is heated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent to effect an intramolecular Friedel-Crafts acylation, yielding the desired chroman-4-one.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Signaling Pathways
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives of chroman-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]
For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis.[5] Inhibition of SIRT2 by these compounds can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and potentially inhibiting tumor growth.[2]
While specific biological activities for this compound have not been extensively documented, its structural similarity to other bioactive chromanones suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents.
Diagrams
General Synthetic Workflow for Chroman-4-ones
The following diagram illustrates a generalized workflow for the synthesis of chroman-4-one derivatives, a common route that could be adapted for this compound.
Caption: Generalized synthetic workflow for this compound.
Conceptual Signaling Pathway Inhibition by Chroman-4-one Derivatives
This diagram conceptualizes how a chroman-4-one derivative might act as an enzyme inhibitor, a known mechanism for this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylchroman-4-one: A Technical Guide to its Discovery and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are recognized as "privileged structures" in medicinal chemistry due to the wide range of biological activities exhibited by their derivatives.[1] While the chroman-4-one scaffold is found in numerous natural products, this compound itself is primarily known as a synthetic compound, with no definitive reports of its isolation from natural sources to date. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, and the broader context of the natural occurrence and biological significance of the chroman-4-one class of compounds.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | ChemSpider |
| Molecular Weight | 162.19 g/mol | ChemSpider |
| CAS Number | 18385-69-8 | ChemSpider |
| Appearance | Solid | Fluorochem |
| Purity | ≥98% | Fluorochem |
| IUPAC Name | 7-methyl-2,3-dihydrochromen-4-one | Fluorochem |
| Canonical SMILES | CC1=CC=C2C(=O)CCOC2=C1 | Fluorochem |
| InChI | InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | Fluorochem |
| InChI Key | OKVHJJOYXWCTSA-UHFFFAOYSA-N | Fluorochem |
Natural Occurrence of the Chroman-4-one Scaffold
While this compound has not been reported as a natural product, the broader chroman-4-one scaffold is widely distributed in the plant and fungal kingdoms.[2][3] These naturally occurring derivatives often possess additional substitutions, such as hydroxyl, methoxy, and isoprenoid groups, which contribute to their diverse biological activities. Chroman-4-ones are key intermediates in the biosynthesis of various flavonoids.[1][4]
Examples of naturally occurring chroman-4-one derivatives include:
-
Homoisoflavanones: Found in plants of the Fabaceae, Asparagaceae, and Orchidaceae families.[4]
-
Flavanones (2-phenyl-chroman-4-one derivatives): Such as naringenin and eriodictyol, which are abundant in citrus fruits and other plants.[1]
-
Various substituted chromanones: Isolated from fungi, such as those from the genus Aspergillus.[3]
The isolation of these compounds typically involves extraction of the plant or fungal material with organic solvents, followed by chromatographic separation and purification.[5]
Experimental Protocols
Due to the lack of reports on the natural isolation of this compound, a representative synthetic protocol and a general protocol for natural product isolation are provided.
Representative Synthesis of this compound
The synthesis of chroman-4-ones is well-established and generally proceeds via the cyclization of a corresponding 3-(aryloxy)propanoic acid or through a one-pot reaction involving a phenol and an α,β-unsaturated acid or ester. A plausible and efficient method for the synthesis of this compound would be the intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid.
Materials:
-
3-(m-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of polyphosphoric acid at 80-90 °C, slowly add 3-(m-tolyloxy)propanoic acid.
-
Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
General Protocol for the Isolation of Chroman-4-ones from Natural Sources
This protocol outlines a general workflow for the isolation and characterization of chroman-4-ones from plant material.
1. Plant Material Collection and Preparation:
-
Collect the desired plant material and have it taxonomically identified.
-
Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent, typically starting with a nonpolar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate and methanol. Chroman-4-ones are often found in the ethyl acetate and methanol fractions.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
3. Chromatographic Separation and Purification:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing compounds of interest.
-
Pool similar fractions and subject them to further purification steps, which may include preparative TLC, Sephadex column chromatography, or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.
4. Structure Elucidation:
-
Determine the structure of the isolated pure compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework and the precise connectivity of atoms in the molecule.
-
Spectroscopic Data of Representative Chroman-4-ones
| Spectroscopic Technique | Representative Data for methyl 2-(6-methyl-4-oxochroman-3-yl)acetate[6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (s, 1H), 7.29 (d, J = 8.4 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 4.56 (dd, J = 11.1, 5.2 Hz, 1H), 4.25 (t, J = 11.5 Hz, 1H), 3.72 (s, 3H), 3.31 (dt, J = 12.4, 6.4 Hz, 1H), 2.92 (dd, J = 17.0, 4.8 Hz, 1H), 2.42 (dd, J = 17.0, 8.1 Hz, 1H), 2.30 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.8, 171.9, 159.8, 137.1, 131.0, 126.9, 120.0, 117.6, 70.2, 52.0, 42.5, 30.1, 20.4 |
| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₃H₁₅O₄: 235.0965; found: 235.0968 |
Visualizations
General Synthetic Pathway for Chroman-4-ones
The following diagram illustrates a common synthetic route to the chroman-4-one scaffold.
Caption: General synthetic pathway to chroman-4-ones.
Workflow for Natural Product Isolation and Characterization
This diagram outlines the typical workflow for isolating and identifying a natural product like a chroman-4-one from a biological source.
Caption: Generalized workflow for natural product isolation.
Biological Activities of the Chroman-4-one Scaffold
While specific biological activities for this compound have not been reported, the chroman-4-one scaffold is associated with a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many chroman-4-one derivatives have demonstrated antiproliferative effects against various cancer cell lines.[7] Some have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation.[7][8]
-
Antimicrobial and Antifungal Activity: Chroman-4-ones have shown potential as antibacterial and antifungal agents.[4]
-
Anti-inflammatory Activity: Certain chroman-4-one derivatives exhibit anti-inflammatory properties.[2][3]
-
Antioxidant Activity: The phenolic nature of many naturally occurring chroman-4-ones contributes to their antioxidant potential.[1]
Potential Signaling Pathway Involvement
Some chromanone derivatives have been shown to modulate inflammatory responses by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) within the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This pathway is a potential area of investigation for the biological activity of novel chroman-4-one compounds.
Caption: Potential modulation of the MAPK pathway by chromanones.
Conclusion
This compound is a synthetic compound belonging to the medicinally important class of chroman-4-ones. While it has not been isolated from natural sources, its parent scaffold is abundant in nature and exhibits a wide array of biological activities. The synthetic routes to chroman-4-ones are well-established, allowing for the generation of diverse derivatives for drug discovery programs. Further research into the biological effects of this compound and other specifically substituted chromanones could unveil novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this versatile heterocyclic scaffold.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
7-Methylchroman-4-one: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 7-Methylchroman-4-one is a heterocyclic compound of significant interest. As a derivative of the chroman-4-one scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a modulator of key biological pathways.
Core Compound Data
Here are the fundamental chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 18385-69-8 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 7-methyl-2,3-dihydrochromen-4-one |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the cyclization of a corresponding phenolic precursor. While specific protocols for the 7-methyl derivative can be adapted from general methods for chroman-4-ones, a representative synthesis is outlined below, based on established methodologies for similar structures.
General Synthesis of Chroman-4-ones
A common and efficient method for synthesizing the chroman-4-one scaffold is through an intramolecular oxa-Michael addition, which follows a base-promoted crossed aldol condensation.
Materials:
-
Appropriate 2'-hydroxyacetophenone precursor
-
Relevant aldehyde
-
Ethanol (EtOH)
-
Diisopropylamine (DIPA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.[1][2]
Biological Activity and Mechanism of Action
The chroman-4-one skeleton is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Inhibition of Sirtuin 2 (SIRT2)
A significant and well-documented biological target of chroman-4-one derivatives is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD⁺-dependent deacetylases.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis.
The inhibitory action of chroman-4-one derivatives on SIRT2 has been shown to be both potent and selective.[1][2][4] This inhibition leads to the hyperacetylation of α-tubulin, a key component of microtubules. The increased acetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and the inhibition of tumor growth.[1] This makes chroman-4-one derivatives, including this compound, promising candidates for the development of novel anticancer agents.
Below is a diagram illustrating the signaling pathway involving SIRT2 inhibition by chroman-4-one derivatives.
Conclusion
This compound represents a key molecular scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the potent, selective biological activity of its derivatives, particularly as inhibitors of SIRT2, underscore its importance for further investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this versatile compound.
References
The Biological Versatility of the 7-Methylchroman-4-one Scaffold: A Technical Guide
The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Recognized as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for designing novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. This key feature distinguishes it from chromones by the absence of a C2-C3 double bond, which leads to significant variations in biological effects.[1][3] This technical guide provides a comprehensive overview of the biological activities of the chroman-4-one scaffold, with a particular focus on derivatives related to the 7-methylchroman-4-one core, emphasizing their anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity
Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative effects against various cancer cell lines.[1][4][5] Their mechanisms of action are diverse, with some derivatives exhibiting selectivity for cancer cells over normal cells.[4]
A notable mechanism is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.[1][6][7] Inhibition of SIRT2 by certain chroman-4-one derivatives leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[1][6] Studies have shown that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[4][8]
Quantitative Data: Cytotoxic Activity
The cytotoxic effects of chroman-4-one derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (Enzyme) | 1.5 | [9] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 (Enzyme) | 4.5 | [7] |
| 3-chlorophenylchromanone derivative (B2) | A549 (Lung) | Potent | [4] |
| Chroman-2,4-dione derivative 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [10] |
| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | [10] |
| Chroman-2,4-dione derivative 11 | MCF-7 (Breast) | 68.4 ± 3.9 | [10] |
Note: Data for a range of chroman-4-one derivatives are presented to illustrate the scaffold's potential. Specific data for this compound is limited in the reviewed literature, highlighting an area for future research.
Signaling Pathway: SIRT2 Inhibition
The inhibition of SIRT2 by chroman-4-one derivatives represents a key anticancer mechanism. This pathway disrupts the normal deacetylation of α-tubulin, a critical component of microtubules.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]
1. Cell Seeding:
-
Seed cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare serial dilutions of the chroman-4-one compounds in the complete medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[11]
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[11]
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
4. Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[11]
Antimicrobial Activity
Derivatives of the chroman-4-one scaffold have demonstrated significant potential in combating a wide range of pathogenic bacteria and fungi.[3][13] Their efficacy is often influenced by the nature and position of substituents on the core structure.[13] For example, studies have indicated that adding alkyl or aryl carbon chains at the 7-hydroxyl group can reduce antimicrobial activity, whereas the presence of methoxy groups can enhance it.[1][3]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[3][13]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Candida albicans | 128 | [3] |
| Compound 3 | Staphylococcus epidermidis | 256 | [3] |
| Compound 3 | Pseudomonas aeruginosa | 512 | [3] |
| Compound 8 (7,8-dimethyl) | S. epidermidis | 256 | [3] |
| Compound 8 (7,8-dimethyl) | P. aeruginosa | 256 | [3] |
| Compound 8 (7,8-dimethyl) | Candida species | 256 | [3] |
Note: The compounds listed are derivatives of the broader chroman-4-one class, illustrating structure-activity relationships.
Proposed Mechanism of Action
While the exact mechanisms are still under investigation, a proposed mode of antibacterial action for some chroman-4-one derivatives involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes required for microbial survival.[13]
Experimental Protocol: Broth Microdilution Assay (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13]
1. Preparation of Microbial Inoculum:
-
Culture bacterial or fungal strains on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria) for 18-24 hours.[13]
-
Transfer a few colonies to a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
2. Preparation of Test Compounds:
-
Dissolve the chroman-4-one derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[13]
-
Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate.[13]
3. Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared microbial suspension.
-
Include positive control wells (medium and inoculum, no compound) and negative control wells (medium only).[1][13]
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[1][13]
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Enzyme Inhibition
Beyond SIRT2, the chroman-4-one scaffold serves as a template for designing inhibitors against various other enzymes. The development of selective enzyme inhibitors is a cornerstone of modern drug discovery, and chroman-4-ones provide a versatile starting point for chemical modification.[14]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity, often measured spectrophotometrically.[15][16]
1. Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Create a series of dilutions of the test compound in the appropriate assay buffer. Ensure the final DMSO concentration is low (≤1%) to avoid interfering with enzyme activity.[16]
-
Prepare the purified enzyme and its specific substrate in the assay buffer at optimal concentrations.[16]
2. Assay Setup (96-well plate):
-
Test Wells: Add the enzyme solution and the desired concentrations of the test compound.
-
Control Wells (100% activity): Add the enzyme solution and the corresponding concentration of vehicle (DMSO).[16]
-
Blank Wells: Add assay buffer and vehicle to measure background absorbance.[16]
3. Pre-incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
4. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[16]
-
Immediately measure the change in absorbance over a set period using a microplate reader. The rate of change corresponds to the reaction velocity.[16]
5. Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic Profile of 7-Methylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methylchroman-4-one. Due to the limited availability of a complete experimental dataset in public repositories, this document presents predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Presentation
The following tables summarize the predicted quantitative data for this compound based on characteristic spectral features of chroman-4-one derivatives and aromatic ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | H-5 |
| ~6.85 | d | 1H | H-6 |
| ~6.75 | s | 1H | H-8 |
| ~4.50 | t | 2H | H-2 |
| ~2.80 | t | 2H | H-3 |
| ~2.35 | s | 3H | 7-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C-4 (C=O) |
| ~162 | C-8a |
| ~140 | C-7 |
| ~128 | C-5 |
| ~121 | C-6 |
| ~118 | C-4a |
| ~117 | C-8 |
| ~67 | C-2 |
| ~38 | C-3 |
| ~21 | 7-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Aryl Ketone)[1][2][3][4][5] |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1480 | Medium | Aromatic C=C Stretch |
| ~1230 | Strong | Aryl-O-Alkyl Ether C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [M - CO]⁺ |
| 119 | Medium | [M - CO - CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chroman-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine characterization, the residual solvent peak can be used for referencing.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a common and convenient method for solid samples.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
Sample Preparation:
-
GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Direct Infusion: The sample can be dissolved in a suitable solvent and directly infused into the mass spectrometer's ion source.
Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically provides a strong molecular ion peak.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis for compound characterization.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Logical flow of an NMR spectroscopy experiment from sample to spectrum.
References
- 1. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 7-Methylchroman-4-one Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Among its numerous derivatives, 7-methylchroman-4-one and its analogues represent a promising class of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured summary of quantitative biological data to facilitate comparative analysis. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to enhance understanding and aid in the design of future drug development initiatives centered on this versatile scaffold.
Introduction
Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. This core structure is a key component of many flavonoids and isoflavonoids, contributing to their diverse biological activities. The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, leading to significant variations in their pharmacological profiles.
The this compound scaffold, in particular, has emerged as a valuable framework in drug discovery. The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Modifications at other positions of the chroman-4-one ring have led to the development of potent and selective inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this compound class.
This guide will delve into the synthetic strategies for accessing this compound and its derivatives, explore their diverse biological activities with a focus on quantitative data, and provide detailed experimental methodologies to enable further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid.
General Synthesis of this compound
A prevalent method for the synthesis of the this compound scaffold is through the cyclization of a corresponding 3-aryloxypropionic acid.
Materials:
-
3-(m-tolyloxy)propanoic acid
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 3-(m-tolyloxy)propanoic acid (1.0 equivalent) in dichloromethane, add Eaton's reagent or polyphosphoric acid (10 equivalents) at room temperature.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Substituted this compound Analogues
Further diversification of the this compound scaffold can be achieved through various reactions, such as aldol condensation to introduce substituents at the 3-position.
Caption: Synthesis of 3-benzylidene-7-methylchroman-4-one.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.
Anticancer Activity
Chroman-4-one derivatives have shown promising anticancer properties. For instance, certain 3-methylidenechroman-4-ones have exhibited significant cytotoxicity against leukemia cell lines.
Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-one Analogues
| Compound | Cell Line | IC₅₀ (µM) |
| 14d | HL-60 | 1.46 ± 0.16 |
| NALM-6 | 0.50 ± 0.05 |
Note: The core structure of these compounds is 3-methylidenechroman-4-one, not specifically this compound.
Materials:
-
Cancer cell lines (e.g., HL-60, NALM-6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Sirtuin Inhibition
Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.
Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives
| Compound | Substituents | SIRT2 IC₅₀ (µM) |
| 1a | 8-bromo-6-chloro-2-pentyl | 4.5 |
| 1m | 6,8-dibromo-2-pentyl | 1.5 |
Note: These compounds are derivatives of the general chroman-4-one scaffold.
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
NAD⁺
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, NAD⁺, the fluorogenic substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the SIRT2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity
Chroman-4-one derivatives have also demonstrated a broad spectrum of antimicrobial properties.
Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 1 (7-Hydroxychroman-4-one) | S. epidermidis | 128 |
| P. aeruginosa | 128 | |
| S. enteritidis | 256 | |
| C. albicans | 64 | |
| 2 (7-Methoxychroman-4-one) | C. albicans | 128 |
| 21 (Homoisoflavonoid) | C. albicans | 64 |
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth/medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives and their analogues constitute a versatile and promising class of compounds with a wide range of pharmacological activities. Their synthetic accessibility and the potential for structural diversification make them attractive scaffolds for the development of novel therapeutic agents targeting cancer, inflammatory disorders, and microbial infections.
The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidation of the detailed molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy Studies: Validation of the therapeutic potential of promising candidates in relevant animal models of disease.
By leveraging the information provided herein and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives for the benefit of human health.
Potential Therapeutic Applications of Chroman-4-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal chemistry due to its classification as a "privileged structure."[1] Its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring, distinguishing it from chromones by the absence of a C2-C3 double bond, which leads to significant variations in biological effects.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic applications of chroman-4-one derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.
Anticancer Activity
Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative and cytotoxic effects against various cancer cell lines.[3][5] A key mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[6][7] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[8]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [9] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [8] |
| (E)-3-(2′-methoxybenzylidene)-4-chromanone | HUVEC | 19 | [3] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (leukemia) | 1.3 ± 0.2 | |
| 3-benzylideneflavanone derivative 1 | LoVo (colon cancer) | ~8-20 | [5] |
| 3-spiro-1-pyrazoline derivative 3 | LoVo (colon cancer) | ~15-30 | [5] |
| 3-benzylideneflavanone derivative 5 | LoVo (colon cancer) | ~15-30 | [5] |
| 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 (breast cancer) | ≤ 9.3 µg/ml | [3] |
| 3-Benzylidene-chroman-4-one derivatives | K562, MDA-MB-231, SK-N-M | ≤ 3.86 µg/ml | [3] |
Signaling Pathway: SIRT2 Inhibition
The inhibition of SIRT2 by chroman-4-one derivatives disrupts the deacetylation of α-tubulin, a crucial component of microtubules. This leads to hyperacetylation, which in turn affects microtubule stability and function, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chroman-4-one compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chroman-4-one compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Anti-inflammatory Activity
Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[3][4] They have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][11]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target/Assay | IC50/Inhibition | Cell Line | Reference |
| Hesperetin derivatives | IL-6, TNF-α production | Significant decrease | - | [3] |
| 4′-O-Demethylophiopogonanone E | IL-1β, IL-6 production | Inhibition | - | [3] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Superoxide anion generation | 5.0 ± 1.4 µM | Human neutrophils | [12][13] |
| 2-phenyl-4H-chromen-4-one derivative 8 | NO production | Strong inhibition at 20 µM | RAW264.7 | [11] |
Signaling Pathways: NF-κB and MAPK Inhibition
Chroman-4-ones can suppress inflammation by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Furthermore, some derivatives can inhibit the phosphorylation of key kinases in the MAPK signaling cascades (ERK, JNK, and p38), which are also crucial for the expression of inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Chroman-4-one compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of chroman-4-one compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[10]
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate in the dark for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve.
Antimicrobial Activity
Chroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial properties against various pathogenic bacteria and fungi.[14] Their mechanism of action can involve the inhibition of key microbial enzymes and signaling pathways essential for survival and virulence.[6][8]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one (1 ) | Candida albicans | 64 | [8] |
| 7-Methoxychroman-4-one (2 ) | Candida albicans | 64 | [8] |
| Homoisoflavonoid derivative 21 | Staphylococcus epidermidis | 128 | [8] |
| Chroman carboxamide derivative 4a | Candida albicans | 25 | [15] |
| Chroman carboxamide derivative 4b | Candida albicans | 25 | [15] |
| Spiropyrrolidine with chroman-4-one 4a-d | Bacillus subtilis, Staphylococcus epidermidis | 32 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640)
-
Chroman-4-one compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each chroman-4-one compound in the microtiter plate wells containing the broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Neuroprotective Activity
Chroman-4-one derivatives are being explored for their potential in treating neurodegenerative diseases.[8] Their neuroprotective effects are often attributed to their ability to inhibit enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE), as well as their antioxidant properties.[12]
Quantitative Data: Neuroprotective Activity
| Compound/Derivative | Target/Assay | IC50/Activity | Reference |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 µM | [12] |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 µM | [12] |
| 2-(indolyl)-4H-chromen-4-one derivative 30 | MAO-B | 0.15 µM | [12] |
| Chromone-based chalcone derivative 22 | AChE | 10 µM | |
| Chromone-based chalcone derivative 22 | BuChE | 6 µM |
Experimental Protocol: Neuroprotective Assay in PC12 Cells
PC12 cells are a common model for studying neuroprotection against oxidative stress.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Chroman-4-one compounds
-
MTT solution
-
96-well plates
Procedure:
-
Cell Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them into a neuronal phenotype by treating with NGF (e.g., 50 ng/mL) for several days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the chroman-4-one compounds for 1-2 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 200 µM) or 6-OHDA to induce cell death.
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the chroman-4-one compounds to the neurotoxin-only control to assess the neuroprotective effect.
Drug Discovery and Development Workflow
The discovery and development of therapeutic agents from natural product scaffolds like chroman-4-one typically follows a multi-step workflow.
References
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
A Technical Guide to 7-Methylchroman-4-one: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methylchroman-4-one, a heterocyclic compound belonging to the chroman-4-one class of molecules. While specific literature on this compound is limited, this document compiles and extrapolates information from closely related analogues to present a predictive profile of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities of the broader chroman-4-one scaffold.
Chemical and Physical Properties
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | H-5 |
| ~6.85 | dd | 1H | H-6 |
| ~6.75 | d | 1H | H-8 |
| ~4.50 | t | 2H | H-2 |
| ~2.80 | t | 2H | H-3 |
| ~2.35 | s | 3H | 7-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~192.0 | C-4 |
| ~162.0 | C-8a |
| ~145.0 | C-7 |
| ~128.0 | C-5 |
| ~121.0 | C-4a |
| ~118.0 | C-6 |
| ~115.0 | C-8 |
| ~67.0 | C-2 |
| ~37.0 | C-3 |
| ~21.0 | 7-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (ketone) stretching |
| ~1600, ~1480 | Medium-Strong | C=C (aromatic) stretching |
| ~1250 | Strong | C-O (ether) stretching |
| ~2920 | Medium | C-H (aliphatic) stretching |
| ~3050 | Weak | C-H (aromatic) stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 162.07 | [M]⁺ |
| 134.07 | [M - CO]⁺ |
| 119.06 | [M - CO - CH₃]⁺ |
| 91.05 | [C₇H₇]⁺ |
Table 5: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₀O₂ | 162.19 | Not available |
| 6-Bromo-7-Methylchroman-4-one | C₁₀H₉BrO₂ | 241.08 | Not available |
| 7-Ethoxy-4-methyl-2H-chromen-2-one | C₁₂H₁₂O₃ | 204.22 | 114-116 |
| 7-hydroxy-2,5-dimethylchroman-4-one | C₁₁H₁₂O₃ | 192.21 | Not available |
Experimental Protocols
While a specific, detailed synthesis for this compound is not explicitly described in the provided search results, a general and plausible method can be adapted from the synthesis of other chroman-4-ones.
Synthesis of this compound via Intramolecular Cyclization
A common method for the synthesis of the chroman-4-one scaffold is the intramolecular cyclization of a corresponding 3-(aryloxy)propanoic acid.
Materials:
-
m-Cresol
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Diethyl ether
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Synthesis of 3-(3-methylphenoxy)propanenitrile: To a solution of m-cresol in a suitable solvent, add a base such as sodium hydroxide to form the corresponding phenoxide. To this solution, add acrylonitrile and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by extraction with an organic solvent like diethyl ether, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the nitrile.
-
Hydrolysis to 3-(3-methylphenoxy)propanoic acid: The obtained 3-(3-methylphenoxy)propanenitrile is then subjected to hydrolysis. This can be achieved by refluxing with a strong base like sodium hydroxide, followed by acidification with hydrochloric acid. The resulting carboxylic acid can be purified by recrystallization.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(3-methylphenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The mixture is heated with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice water and the product is extracted with a solvent like dichloromethane. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude this compound. The crude product can be further purified by column chromatography on silica gel.
Biological Activities of the Chroman-4-one Scaffold
The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] While specific studies on this compound are lacking, its structural class has been associated with a range of pharmacological activities.
Sirtuin 2 (SIRT2) Inhibition
Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.[3] The inhibitory activity is often dependent on the substitution pattern on the chroman-4-one ring.
Antimicrobial and Antifungal Activity
Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties.[4] Their mechanism of action can vary, with some compounds targeting key enzymes in microbial virulence and survival. The presence and nature of substituents on the chroman-4-one scaffold play a crucial role in determining the potency and spectrum of antimicrobial activity.
Anticancer and Anti-inflammatory Effects
The chroman-4-one framework is also found in compounds exhibiting anticancer and anti-inflammatory effects.[4] These activities are often linked to the modulation of various cellular signaling pathways.
Visualizations
Synthetic Workflow
Caption: A plausible synthetic route to this compound.
General Biological Screening Cascade
Caption: A general workflow for evaluating the biological activity of chroman-4-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 7-Methylchroman-4-one: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Methylchroman-4-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The described method utilizes a one-pot reaction involving the Friedel-Crafts acylation of m-cresol with acrylic acid, followed by an intramolecular cyclization catalyzed by polyphosphoric acid (PPA). This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a reliable and efficient procedure for obtaining the target molecule. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized.
Introduction
Chroman-4-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 7-methyl substituted analogue, this compound, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The synthesis protocol outlined herein is based on the well-established principles of Friedel-Crafts chemistry, providing a robust and scalable method for laboratory preparation.
Reaction Scheme
The overall reaction for the synthesis of this compound from m-cresol and acrylic acid is depicted below:
m-cresol + Acrylic Acid --(Polyphosphoric Acid)--> this compound
Data Presentation
The following tables summarize the key reagents and expected experimental parameters for the synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| m-Cresol | C₇H₈O | 108.14 | 1.0 eq | Starting Material |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 1.1 eq | Acylating Agent |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~10x weight of reactants | Catalyst & Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Neutralizing Agent |
| Brine | NaCl (aq) | - | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Table 2: Experimental Parameters and Expected Yield
| Parameter | Value | Notes |
| Reaction Temperature | 80-90 °C | Maintain temperature for the duration of the reaction. |
| Reaction Time | 2-3 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |
| Stirring Speed | 300-400 RPM | Ensure efficient mixing of the viscous solution. |
| Expected Yield | 60-75% | Yield may vary based on reaction scale and purity of reagents. |
| Appearance of Product | Colorless to pale yellow oil | - |
| Molecular Weight | 162.19 g/mol | - |
Experimental Protocol
1. Reagent Preparation and Reaction Setup:
1.1. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place polyphosphoric acid (approximately 10 times the weight of m-cresol).
1.2. Begin stirring the PPA and gently heat the flask in an oil bath to approximately 60 °C to reduce its viscosity.
1.3. In a separate beaker, prepare a mixture of m-cresol (1.0 equivalent) and acrylic acid (1.1 equivalents).
2. Reaction Execution:
2.1. Once the PPA has reached 60 °C and is stirring smoothly, slowly add the m-cresol and acrylic acid mixture dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
2.2. After the addition is complete, raise the temperature of the oil bath to 80-90 °C.
2.3. Maintain the reaction mixture at this temperature with vigorous stirring for 2-3 hours.
2.4. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material (m-cresol) is no longer visible.
3. Work-up and Isolation:
3.1. After the reaction is complete, allow the flask to cool to room temperature.
3.2. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~200-300 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
3.3. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
3.4. Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
4. Purification:
4.1. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford the pure this compound.
5. Characterization:
5.1. The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
m-Cresol and acrylic acid are corrosive and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
The quenching of the reaction mixture with ice is highly exothermic and should be performed cautiously.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps, researchers can efficiently produce this important building block for further applications in drug discovery and development. The use of a one-pot Friedel-Crafts acylation and cyclization reaction offers an efficient route to the desired product.
Application Notes and Protocols: Synthesis of 7-Methylchroman-4-one via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Methylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of 3-(m-tolyloxy)propanoic acid from m-cresol, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone. This application note includes comprehensive experimental procedures, expected quantitative data, and spectroscopic analysis for the synthesized compounds.
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The 7-methyl substituted chromanone is a key intermediate for the synthesis of more complex derivatives. The intramolecular Friedel-Crafts acylation of phenoxypropanoic acids is a robust and widely employed method for the construction of the chroman-4-one ring system. This method offers a straightforward approach to this important scaffold.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps as depicted below.
Caption: Overall synthesis of this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 3-(m-tolyloxy)propanoic acid
This procedure is adapted from established methods for the synthesis of phenoxypropanoic acids.
Materials:
-
m-Cresol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in water.
-
To the stirred solution, add m-cresol (1.0 equivalent).
-
Slowly add 3-chloropropanoic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until a pH of 1-2 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(m-tolyloxy)propanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.2. Step 2: Intramolecular Friedel-Crafts Acylation for this compound Synthesis
The cyclization of 3-(m-tolyloxy)propanoic acid is achieved using a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.
Materials:
-
3-(m-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, place the 3-(m-tolyloxy)propanoic acid (1.0 equivalent).
-
Add polyphosphoric acid (10-15 times the weight of the carboxylic acid).
-
Heat the mixture to 80-100°C with stirring for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
4.1. Expected Yields
| Step | Product | Expected Yield Range |
| 1 | 3-(m-tolyloxy)propanoic acid | 70-85% |
| 2 | This compound | 60-80% |
4.2. Spectroscopic Data for this compound
-
IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one
-
CAS Number: 18385-69-8
-
Molecular Formula: C₁₀H₁₀O₂
-
Molecular Weight: 162.19 g/mol
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | H-5 |
| ~6.85 | dd | 1H | H-6 |
| ~6.75 | s | 1H | H-8 |
| ~4.50 | t | 2H | H-2 (OCH₂) |
| ~2.80 | t | 2H | H-3 (CH₂CO) |
| ~2.35 | s | 3H | 7-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C-4 (C=O) |
| ~162.0 | C-8a |
| ~140.0 | C-7 |
| ~127.0 | C-5 |
| ~125.0 | C-6 |
| ~118.0 | C-4a |
| ~115.0 | C-8 |
| ~67.0 | C-2 (OCH₂) |
| ~37.0 | C-3 (CH₂CO) |
| ~21.0 | 7-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2920 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1610, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Application Notes and Protocols for the Chromatographic Purification of 7-Methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-Methylchroman-4-one using flash column chromatography and High-Performance Liquid Chromatography (HPLC). These methodologies are designed to ensure high purity and recovery of the target compound, which is crucial for subsequent research and development applications.
Introduction
This compound is a heterocyclic compound belonging to the chromanone family. Chroman-4-one scaffolds are prevalent in a variety of biologically active molecules and natural products, making them important intermediates in medicinal chemistry and drug discovery. The purity of this compound is paramount for its use in synthesis, biological screening, and as a pharmaceutical intermediate. This document outlines effective chromatographic methods for its purification.
Chromatographic Purification Strategies
The primary methods for the purification of this compound are flash column chromatography for bulk purification and preparative HPLC for achieving higher purity levels. The choice of method depends on the scale of the purification and the required final purity of the compound.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the purification of multi-gram quantities of this compound.[1] It utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents to separate the target compound from impurities.[2] The separation is based on the differential adsorption of the compounds to the stationary phase.[3]
A key aspect of successful flash chromatography is the selection of an appropriate solvent system, which is typically determined by thin-layer chromatography (TLC) analysis.[4] A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound is generally considered optimal.[5] For chroman-4-one derivatives, common solvent systems include mixtures of hexane or heptane with ethyl acetate.[6]
High-Performance Liquid Chromatography (HPLC)
For applications requiring very high purity (>99%), preparative reverse-phase HPLC is the recommended method. This technique offers superior resolution compared to flash chromatography. In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel flash chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane
-
Glass chromatography column
-
Compressed air or nitrogen source
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf of ~0.2-0.3 for this compound.
-
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use 50-100 g of silica gel per gram of crude material.
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture to be used).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully apply it to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good starting point).[5]
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity by analytical techniques such as NMR, LC-MS, or analytical HPLC.
-
Protocol 2: Preparative HPLC
This protocol is for the final purification of this compound to achieve high purity.
Materials and Equipment:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
HPLC-grade solvents: Acetonitrile, Water
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
Develop a suitable gradient method on an analytical HPLC system with a C18 column.
-
A typical starting gradient could be 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20-30 minutes.
-
Determine the retention time of this compound and ensure good separation from any impurities.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase at the initial conditions of the gradient.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient method developed in the analytical scale, adjusting the flow rate according to the preparative column dimensions.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound using a fraction collector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
If the mobile phase contains water and a volatile acid, the remaining aqueous solution can be lyophilized to obtain the pure product.
-
Data Presentation
Table 1: Flash Chromatography Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Column Dimensions | Dependent on scale (e.g., 40g silica for 0.4-1g crude) | Maintain a bed height to diameter ratio of ~10:1. |
| Eluent System | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the polarity. |
| TLC Rf of Product | 0.2 - 0.3 | In the starting eluent composition.[4] |
| Sample Loading | Dry loading with silica gel | Preferred for better resolution. |
| Flow Rate | ~2 inches/minute solvent drop | Can be adjusted based on separation.[5] |
| Expected Purity | >95% | Dependent on the nature and amount of impurities. |
| Expected Yield | 80-95% | Dependent on the efficiency of separation and handling. |
Table 2: Preparative HPLC Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Stationary Phase | C18-bonded Silica (e.g., 10 µm) | Standard for reverse-phase preparative HPLC. |
| Column Dimensions | Dependent on scale (e.g., 21.2 x 150 mm) | Larger columns for larger sample loads. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Use HPLC grade water. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Use HPLC grade acetonitrile. |
| Gradient | 5-95% B over 30 min (example) | Optimize based on analytical run. |
| Flow Rate | 10-20 mL/min (for 21.2 mm ID column) | Adjust for column size. |
| Detection Wavelength | 254 nm | Or other wavelength where the compound absorbs strongly. |
| Expected Purity | >99% | Can be assessed by analytical HPLC of the purified product. |
| Expected Yield | >90% | Dependent on injection volume and fraction collection accuracy. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
Application Notes and Protocols for Antimicrobial Assays of 7-Methylchroman-4-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial assays on 7-Methylchroman-4-one and its related chroman-4-one derivatives. Due to the limited availability of specific antimicrobial data for this compound, this document leverages data from closely related analogs, particularly derivatives of 7-hydroxychroman-4-one, to provide exemplary protocols and data interpretation.
Introduction
Chroman-4-ones are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure of chroman-4-one consists of a benzene ring fused to a dihydropyran ring.[3] Modifications to this scaffold, particularly at the 7-position, have been shown to significantly influence its antimicrobial efficacy.[1] This document outlines detailed protocols for evaluating the antimicrobial potential of this compound and similar derivatives against a panel of bacteria and fungi.
Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various chroman-4-one derivatives against selected microbial strains. This data is compiled from studies on related compounds and serves as a reference for expected activity.
Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis |
| 7-Hydroxychroman-4-one | >1024 | 256 | 512 | 512 |
| 7-Methoxychroman-4-one | >1024 | 512 | >1024 | >1024 |
| 7-(Benzyloxy)chroman-4-one | >1024 | >1024 | >1024 | >1024 |
Data sourced from studies on chroman-4-one derivatives and may not be representative of this compound.
Table 2: Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Candida tropicalis | Nakaseomyces glabratus | Aspergillus flavus | Penicillium citrinum |
| 7-Hydroxychroman-4-one | 64 | 64 | 64 | 256 | 256 |
| 7-Methoxychroman-4-one | 64 | 64 | 64 | 512 | 512 |
| 7-(Benzyloxy)chroman-4-one | >1024 | >1024 | >1024 | >1024 | >1024 |
Data sourced from studies on chroman-4-one derivatives and may not be representative of this compound.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. Given that chroman-4-one derivatives can be hydrophobic, special considerations for sample preparation are included.[4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum:
-
Culture bacteria on Mueller-Hinton Agar and fungi on Sabouraud Dextrose Agar for 18-24 hours.
-
Suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto appropriate agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of this compound.
Proposed General Signaling Pathway for Antimicrobial Action of Chromanones
While a specific pathway for this compound is not established, a proposed general mechanism for chromanone derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Caption: Proposed mechanism of antimicrobial action for chromanone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Methylchroman-4-one as a Versatile Precursor for Homoisoflavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavonoids, a subclass of flavonoids, are characterized by a 16-carbon skeleton and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antiproliferative, antifungal, antioxidant, and antiviral properties. The core structure of homoisoflavonoids, a 3-benzylidenechroman-4-one, is synthetically accessible, and strategic modifications to the chroman ring and the benzylidene moiety can lead to the development of novel therapeutic agents. 7-Methylchroman-4-one serves as a key precursor in the synthesis of a variety of homoisoflavonoids, offering a stable and reactive starting material for building molecular complexity.
The primary synthetic route to homoisoflavonoids from this compound is the Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction. This reaction involves the base- or acid-catalyzed condensation of this compound with a variety of substituted aromatic aldehydes. The choice of catalyst and reaction conditions can be tailored to optimize yields and purity of the resulting 3-benzylidene-7-methylchroman-4-one derivatives.
Synthetic Workflow
The general synthetic pathway for the preparation of homoisoflavonoids from this compound is depicted below. The process begins with the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde to yield the corresponding 3-benzylidene-7-methylchroman-4-one. This intermediate can then be subjected to further chemical transformations, such as reduction of the double bond or modifications of the substituent groups, to generate a diverse library of homoisoflavonoids.
Caption: Synthetic workflow from this compound to homoisoflavonoids.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of 3-benzylidene-7-methylchroman-4-one derivatives via Claisen-Schmidt condensation. The yields are influenced by the nature of the substituent on the aromatic aldehyde.
| Entry | Aromatic Aldehyde Substituent (R) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | H | HCl (gas) | Ethanol | 24 | 75-85 |
| 2 | 4-OCH₃ | Pyrrolidine | Methanol/DCM | 24-48 | 50-65 |
| 3 | 4-Cl | NaOH | Ethanol | 12 | 60-70 |
| 4 | 3-NO₂ | Piperidine | Methanol | 24 | 65-75 |
Note: The data presented is based on analogous reactions with 7-substituted chroman-4-ones and serves as an illustrative example. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocols
General Procedure for the Synthesis of 3-Benzylidene-7-methylchroman-4-ones (Acid-Catalyzed)
This protocol is adapted from the synthesis of analogous 3-benzylidene-7-methoxychroman-4-one derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube (e.g., with CaCl₂)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Equip the flask with a magnetic stir bar and a drying tube.
-
Bubble dry hydrogen chloride gas through the stirred solution for 15-20 minutes at room temperature.
-
Seal the flask and continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate may form. If so, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the residue purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-benzylidene-7-methylchroman-4-one derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Procedure for the Synthesis of 3-Benzylidene-7-methylchroman-4-ones (Base-Catalyzed)
This protocol is a general method for the base-catalyzed condensation of chroman-4-ones.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Pyrrolidine (2.0 equivalents)
-
Methanol
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (100 mg, 1.0 equivalent) and the substituted aromatic aldehyde (1.1 equivalents).
-
Add a 1:1 mixture of methanol and dichloromethane (2 mL).
-
Add pyrrolidine (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure homoisoflavonoid.[1]
-
Characterize the purified product by spectroscopic methods.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the Claisen-Schmidt condensation mechanism, highlighting the key steps from precursor activation to product formation.
Caption: Mechanism of base-catalyzed homoisoflavonoid synthesis.
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of a wide array of homoisoflavonoids. The Claisen-Schmidt condensation provides a robust and efficient method for the construction of the core 3-benzylidenechroman-4-one structure. By varying the substituted aromatic aldehyde and the reaction conditions, a diverse library of homoisoflavonoid derivatives can be generated for further investigation in drug discovery and development programs. The protocols and data presented herein serve as a comprehensive guide for researchers in this exciting field.
References
Application Notes and Protocols for Cell-based Assays for 7-Methylchroman-4-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including significant potential as anticancer agents.[1][2] The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics.[3] Assessing the cytotoxic effects of these compounds is a critical step in the drug discovery pipeline. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the cytotoxicity of 7-Methylchroman-4-one. While specific cytotoxicity data for this compound is limited in publicly available literature, the methodologies described herein are standard for this class of compounds and are supported by data from structurally related chromanone derivatives. These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanisms of cell death.
Data Presentation: Cytotoxicity of Chromanone Derivatives
The cytotoxic activity of various chromanone derivatives against different cancer cell lines is summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.[4]
Table 1: IC50 Values of Selected Chromanone Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 Value | Reference |
| Analog 14d (a 3-methylidenechroman-4-one) | HL-60 (Leukemia) | 1.46 ± 0.16 µM | [1] |
| Analog 14d (a 3-methylidenechroman-4-one) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM | [1] |
| Compound 13 (a chromane-2,4-dione derivative) | HL-60 (Leukemia) | 42.0 ± 2.7 µM | [4] |
| Compound 13 (a chromane-2,4-dione derivative) | MOLT-4 (Leukemia) | 24.4 ± 2.6 µM | [4] |
| Compound 11 (a chromane-2,4-dione derivative) | MCF-7 (Breast Cancer) | 68.4 ± 3.9 µM | [4] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | |
| Two 2-pyridylethyl substituted chroman-4-ones | Breast and Lung Cancer Cells | Significant Proliferation Reduction | [5] |
Key Cytotoxicity Assays
Several robust and well-established cell-based assays are available to measure the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of action.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[6]
-
Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]
-
MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm or 590 nm within 1 hour.[8]
Procedure for Suspension Cells:
-
Follow steps 1-3 as for adherent cells.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to each well.
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2). Include controls for spontaneous LDH release (vehicle-only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).[9]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 7-Methylchroman-4-one Anticancer Activity
Disclaimer: As of the latest literature search, specific studies detailing the in vitro anticancer activity of 7-Methylchroman-4-one are not publicly available. The following application note is a representative example based on the known anticancer properties of structurally related chroman-4-one and coumarin derivatives. The presented data is hypothetical and serves to illustrate the methodologies and potential outcomes of such an investigation.
Introduction
Chroman-4-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest. This document provides a detailed guide for researchers to evaluate the in vitro anticancer potential of this compound, a specific derivative of this class. The protocols outlined below describe standard assays for determining cytotoxicity, and for elucidating the mechanisms of action, including effects on cell cycle progression and apoptosis.
Data Presentation
The cytotoxic effects of a test compound are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[1] The following tables present hypothetical IC50 values for this compound against a panel of human cancer cell lines, as well as its effects on cell cycle distribution and apoptosis induction.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| A549 | Lung Carcinoma | 22.8 ± 3.5 |
| HCT116 | Colon Carcinoma | 18.2 ± 2.8 |
| K562 | Chronic Myelogenous Leukemia | 12.1 ± 1.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.3 ± 3.2 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| This compound (12 µM) | 68.7 ± 4.1 | 15.2 ± 1.9 | 16.1 ± 1.5 |
Table 3: Induction of Apoptosis by this compound in K562 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | 4.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (12 µM) | 25.8 ± 3.1 | 15.4 ± 2.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.[1][2]
Cell Culture
Human cancer cell lines can be obtained from a reputable cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[1][3]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.[1]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Protocol:
-
Treat cells with the test compound for 24 hours.[1]
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[1]
-
Wash the cells with PBS and treat with RNase A.[1]
-
Stain the cells with propidium iodide.[1]
-
Analyze the DNA content by flow cytometry.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.[1]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).[1]
-
Resuspend the cells in Annexin V binding buffer.[1]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Visualizations
The following diagrams illustrate a potential signaling pathway affected by this compound and the general workflow for its in vitro evaluation.
Caption: Proposed signaling pathway for this compound induced apoptosis.
Caption: Experimental workflow for in vitro anticancer drug evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 7-Methylchroman-4-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chroman-4-ones are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their derivatives are explored for a wide range of therapeutic applications, including as antimicrobial agents and enzyme inhibitors.[1][2] This document provides detailed experimental procedures for the synthesis of 7-Methylchroman-4-one derivatives, focusing on versatile and efficient methodologies suitable for laboratory-scale production and derivatization for drug discovery programs.
I. General Synthetic Strategies
The synthesis of chroman-4-one derivatives can be achieved through several reliable pathways. Two common and effective methods are highlighted here:
-
Two-Step Synthesis via Friedel-Crafts Acylation and Cyclization: This classic approach involves the initial formation of a phenyl propanone intermediate from a substituted phenol (e.g., m-cresol for the 7-methyl scaffold) and a suitable carboxylic acid or its derivative, followed by a base-mediated intramolecular cyclization to yield the chroman-4-one ring. A related method starts with resorcinol to create a 7-hydroxychroman-4-one precursor, which can then be further modified.[1][3]
-
One-Pot Microwave-Assisted Aldol Condensation and Oxa-Michael Addition: A more contemporary and highly efficient method involves the reaction of a substituted 2'-hydroxyacetophenone with an aldehyde under microwave irradiation.[4] This one-pot procedure combines a base-promoted aldol condensation with an intramolecular oxa-Michael addition to rapidly generate 2-substituted chroman-4-one derivatives in low to high yields.[4]
II. Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one (Key Intermediate)
This protocol outlines the synthesis of a key precursor, 7-hydroxychroman-4-one, which can be subsequently alkylated or otherwise modified to produce a variety of derivatives. The procedure involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[1]
Step 1: Friedel-Crafts Acylation
-
Combine resorcinol and 3-bromopropionic acid in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture vigorously at room temperature to promote intramolecular nucleophilic substitution and subsequent cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 7-hydroxychroman-4-one.[1] This intermediate can often be used without extensive chromatographic purification.[1]
Protocol 2: One-Pot Synthesis of 2-Alkyl-7-Methylchroman-4-one Derivatives
This protocol is adapted from a microwave-assisted method for synthesizing various chroman-4-one derivatives and is highly effective for generating libraries of 2-substituted compounds.[4]
Materials:
-
2'-Hydroxy-4'-methylacetophenone (starting material for the 7-methyl scaffold)
-
Appropriate aldehyde (e.g., hexanal for a 2-pentyl derivative)
-
Diisopropylethylamine (DIPA) or another suitable base
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous solutions of NaOH (10%) and HCl (1 M)
-
Brine, Magnesium Sulfate (MgSO₄)
Procedure:
-
In a microwave-safe reaction vessel, prepare a 0.4 M solution of 2'-Hydroxy-4'-methylacetophenone in ethanol.
-
Add the desired aldehyde (1.1 equivalents) and DIPA (1.1 equivalents) to the solution.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[4]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[4]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
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Purify the crude residue by flash column chromatography on silica gel.
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Use an appropriate eluent system, such as a gradient of ethyl acetate in heptane or hexane (e.g., starting with 1-5% ethyl acetate), to isolate the desired 2-alkyl-7-methylchroman-4-one derivative.[4]
Characterization: Confirm the structure and purity of the final products using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[1]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch around 1680 cm⁻¹.[1]
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Melting Point (MP): To assess the purity of solid compounds.[4]
III. Data Presentation: Synthesis of Chroman-4-one Derivatives
The following table summarizes quantitative data for the synthesis of various chroman-4-one derivatives as reported in the literature.
| Compound/Derivative | Starting Materials | Key Reaction Conditions | Yield (%) | Physical State / M.P. | Reference |
| 2-Pentylchroman-4-one | 2'-Hydroxyacetophenone, Hexanal | EtOH, DIPA, Microwave, 160-170 °C, 1 h | 55% | Pale yellow viscous liquid | [4] |
| 6-Chloro-2-pentylchroman-4-one | 5'-Chloro-2'-hydroxyacetophenone, Hexanal | EtOH, DIPA, Microwave, 160-170 °C, 1 h | 51% | White solid / 42-44 °C | [4] |
| 6-Methoxy-2-pentylchroman-4-one | 2'-Hydroxy-5'-methoxyacetophenone, Hexanal | EtOH, DIPA, Microwave, 160-170 °C, 1 h | 17% | Off-white solid / 55-56 °C | [4] |
| 7-Pentyloxychroman-4-one | 7-Hydroxychroman-4-one, 1-Bromopentane | K₂CO₃, Acetone, Reflux | 77% | Colorless oil | [1] |
| 7-((4-((Trifluoromethyl)thio)benzyl)oxy)chroman-4-one | 7-Hydroxychroman-4-one, 4-((Trifluoromethyl)thio)benzyl bromide | K₂CO₃, Acetone, Reflux | 65% | White solid / 137.2-137.9 °C | [1] |
Note: Yields can be highly dependent on the electronic properties of the substituents on the starting acetophenone. Electron-deficient starting materials generally give higher yields, while electron-donating groups may lead to more byproducts and lower yields.[4]
IV. Visualizations
Experimental Workflow Diagram
Caption: General workflow for the one-pot synthesis of chroman-4-one derivatives.
Reaction Pathway Diagram
Caption: Reaction pathway for the base-catalyzed synthesis of 2-substituted chroman-4-ones.
References
Application Notes and Protocols for the Analytical Characterization of 7-Methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical techniques for the structural elucidation and characterization of 7-Methylchroman-4-one. The methodologies detailed herein are foundational for the purity assessment, identification, and quality control of this compound in research and development settings. While specific spectral data for this compound is not widely published, this document leverages data from closely related chromanone analogs to provide expected spectral characteristics and robust analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework.
Predicted NMR Spectroscopic Data
The expected chemical shifts for this compound are extrapolated from data for similar chroman-4-one structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| H-2 | ~4.5 (t) | C-2 | ~67 |
| H-3 | ~2.8 (t) | C-3 | ~37 |
| H-5 | ~7.7 (d) | C-4 | ~191 |
| H-6 | ~6.8 (dd) | C-4a | ~121 |
| H-8 | ~6.7 (d) | C-5 | ~128 |
| 7-CH₃ | ~2.3 (s) | C-6 | ~118 |
| C-7 | ~145 | ||
| C-8 | ~117 | ||
| C-8a | ~161 | ||
| 7-CH₃ | ~21 |
Note: Predicted chemical shifts (δ) are in parts per million (ppm). Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets).
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
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This compound sample
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tubes (5 mm)
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NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
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Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation:
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Insert the NMR tube into the spectrometer's probe.
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Lock and shim the instrument to the deuterated solvent signal.
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-
¹H NMR Acquisition:
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Acquire the ¹H spectrum using standard acquisition parameters.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.
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-
¹³C NMR Acquisition:
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Acquire the proton-decoupled ¹³C spectrum.
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Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
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Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylchroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methylchroman-4-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: One-Pot Reaction of 2'-Hydroxy-4'-methylacetophenone and Formaldehyde
This method involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: 2'-hydroxy-4'-methylacetophenone may be old or degraded. Paraformaldehyde can depolymerize over time. The base (e.g., DIPA) may be of poor quality. 2. Insufficient Heating: Microwave power may be too low, or the reaction temperature may not be reaching the required 160-170°C. 3. Reaction Time: The one-hour reaction time may be insufficient for complete conversion. | 1. Reagent Quality: Use freshly opened or purified 2'-hydroxy-4'-methylacetophenone. Use high-quality paraformaldehyde and a reliable source of diisopropylamine (DIPA). 2. Optimize Heating: Ensure the microwave is functioning correctly and calibrated. Consider increasing the microwave power or using a vessel that absorbs microwave irradiation more efficiently. 3. Extend Reaction Time: Increase the reaction time in 15-minute increments and monitor the reaction progress by TLC. |
| Formation of Multiple Byproducts | 1. Side Reactions: Aldol condensation can lead to self-condensation of the acetophenone or other side reactions if not properly controlled. 2. Decomposition: High temperatures may cause decomposition of the starting materials or product. | 1. Control Stoichiometry: Use a slight excess of the aldehyde (1.1 equivalents) as recommended in the general procedure.[1] 2. Temperature Control: While high temperatures are necessary, avoid exceeding 170°C. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Byproducts from side reactions may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Residual Starting Material: Incomplete reaction will leave unreacted 2'-hydroxy-4'-methylacetophenone. | 1. Optimize Chromatography: Experiment with different solvent systems for flash column chromatography. A gradient elution may be necessary. 2. Reaction Monitoring: Ensure the reaction has gone to completion using TLC before beginning the workup. |
Method 2: Intramolecular Cyclization of 3-(m-tolyloxy)propanoic acid
This method involves the acid-catalyzed cyclization of a 3-aryloxypropanoic acid precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(m-tolyloxy)propanoic acid (Precursor) | 1. Incomplete Reaction: The reaction between m-cresol and 3-chloropropionic acid may not have gone to completion. 2. Improper Work-up: The extraction and purification of the precursor may be inefficient. | 1. Reaction Conditions: Ensure an adequate reaction time and temperature for the initial substitution reaction. 2. Optimize Extraction: Use an appropriate solvent for extraction and ensure the pH is adjusted correctly to isolate the carboxylic acid. |
| Low Yield of this compound | 1. Inefficient Cyclization: The cyclizing agent (e.g., polyphosphoric acid) may not be active enough, or the reaction conditions may not be optimal. 2. Decomposition: Strong acids at high temperatures can lead to charring and decomposition. | 1. Catalyst Choice: Consider using a milder and more efficient catalyst such as acid-activated montmorillonite K-10 clay. 2. Temperature and Time: Optimize the reaction temperature and time. A lower temperature for a longer duration may reduce byproduct formation. |
| Product is Dark/Contains Tarry Impurities | Charring: The use of strong acids like polyphosphoric acid at high temperatures can cause the reaction mixture to char. | Milder Conditions: Use a less harsh cyclizing agent or lower the reaction temperature. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield of this compound can vary significantly depending on the synthetic route chosen. For the one-pot reaction of 2'-hydroxy-4'-methylacetophenone and formaldehyde, yields for similar chroman-4-ones range from 17% to 88%.[1] For the intramolecular cyclization of 3-(m-tolyloxy)propanoic acid, yields can be higher, with reports of up to 85% for analogous compounds.
Q2: My reaction yield is consistently low. What are the most critical parameters to check?
A2: For the one-pot synthesis, the most critical parameters are the quality of your reagents (especially the aldehyde and base), the reaction temperature, and the efficiency of the microwave heating. For the intramolecular cyclization, the purity of the 3-(m-tolyloxy)propanoic acid precursor and the activity of the cyclizing agent are paramount.
Q3: I am seeing multiple spots on my TLC plate after the reaction. What could they be?
A3: In the one-pot synthesis, extra spots could be unreacted 2'-hydroxy-4'-methylacetophenone, self-condensation products of the acetophenone, or other aldol-related byproducts. In the cyclization reaction, the main impurity is likely unreacted 3-(m-tolyloxy)propanoic acid.
Q4: Can I use conventional heating instead of microwave irradiation for the one-pot synthesis?
A4: While the cited procedure specifies microwave irradiation, conventional heating can often be adapted. However, reaction times will likely be significantly longer, and optimization of the temperature and solvent will be necessary.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Data Presentation
Table 1: Comparison of Synthetic Routes for Chroman-4-one Derivatives
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield Range | Reference |
| One-Pot Aldol/Oxa-Michael | 2'-Hydroxyacetophenones, Aldehydes | Diisopropylamine (DIPA) | Microwave, 160-170°C, 1 hr | 17-88% | [1] |
| Intramolecular Cyclization | 3-Aryloxypropanoic Acids | Polyphosphoric Acid (PPA) or Montmorillonite K-10 | Thermal, Reflux | up to 85% | N/A |
Experimental Protocols
Method 1: One-Pot Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 2-alkyl-chroman-4-ones.[1]
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Reaction Setup: To a 0.4 M solution of 2'-hydroxy-4'-methylacetophenone in ethanol, add paraformaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
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Microwave Irradiation: Heat the mixture using microwave irradiation at 160-170°C for 1 hour.
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Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
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Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Method 2: Intramolecular Cyclization for this compound Synthesis
This two-step protocol involves the preparation of a precursor followed by cyclization.
Step 1: Synthesis of 3-(m-tolyloxy)propanoic acid
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Reaction Mixture: In a suitable solvent, combine m-cresol and 3-chloropropionic acid in the presence of a base (e.g., NaOH).
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Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
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Acidification and Extraction: Cool the reaction mixture and acidify with HCl. Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 3-(m-tolyloxy)propanoic acid. Recrystallization may be necessary for purification.
Step 2: Cyclization to this compound
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Reaction Setup: Mix 3-(m-tolyloxy)propanoic acid with a cyclizing agent such as polyphosphoric acid (PPA) or acid-activated montmorillonite K-10 clay in a suitable solvent like toluene.
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Heating: Heat the mixture to reflux under an inert atmosphere for 30-45 minutes.
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Work-up: Cool the reaction mixture and add CH₂Cl₂. Filter off the catalyst and wash it with CH₂Cl₂.
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Purification: Concentrate the organic filtrate and purify the crude product, for example, by extraction with hexane.
Visualizations
References
Technical Support Center: Synthesis of 7-Methylchroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable method is a two-step process. The first step involves the synthesis of the precursor, 3-(m-tolyloxy)propanoic acid, from m-cresol and a three-carbon reagent like acrylic acid or 3-chloropropionic acid. The second step is the intramolecular Friedel-Crafts acylation of this precursor, typically catalyzed by a strong acid like polyphosphoric acid (PPA), to yield this compound.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The major side reaction of concern is the formation of the isomeric byproduct, 5-Methylchroman-4-one. This occurs during the intramolecular Friedel-Crafts cyclization step. The methyl group on the m-cresol starting material is an ortho,para-director, leading to cyclization at both the C2 and C6 positions of the m-cresol ring. Additionally, intermolecular polymerization of the phenoxypropanoic acid can occur at high concentrations, leading to polymeric byproducts.
Q3: My overall yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors:
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Incomplete formation of the precursor: Ensure the initial reaction of m-cresol is complete. Purity of starting materials is crucial.
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Suboptimal cyclization conditions: The concentration, temperature, and duration of the Friedel-Crafts reaction are critical. Insufficient heating or reaction time can lead to incomplete cyclization.
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Side product formation: The formation of the 5-methyl isomer and polymeric materials will inherently reduce the yield of the desired 7-methyl isomer.
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Product degradation: Harsh acidic conditions and high temperatures for prolonged periods can lead to degradation of the desired product.
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Inefficient purification: The separation of the 7-methyl and 5-methyl isomers can be challenging and may lead to product loss.
To improve the yield, consider optimizing the reaction conditions for the cyclization step (see Troubleshooting Guide) and employing an efficient purification method like column chromatography.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques should be used for characterization and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity and quantifying the ratio of 7-methyl to 5-methyl isomers. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy can confirm the presence of the carbonyl and ether functional groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no formation of 3-(m-tolyloxy)propanoic acid (precursor) | 1. Inactive m-cresol or acrylic acid/3-chloropropionic acid.2. Incorrect reaction conditions (temperature, solvent, base). | 1. Use freshly distilled or high-purity starting materials.2. For the reaction with 3-chloropropionic acid, ensure a sufficiently strong base (e.g., NaOH) is used to deprotonate the phenol. For the Michael addition with acrylic acid, ensure appropriate catalytic conditions. |
| A significant amount of unreacted 3-(m-tolyloxy)propanoic acid after cyclization | 1. Insufficient amount or activity of the cyclizing agent (e.g., PPA).2. Reaction temperature is too low or reaction time is too short.3. Water contamination deactivating the Lewis acid catalyst. | 1. Use a fresh batch of PPA or an alternative strong acid catalyst. Ensure a sufficient stoichiometric excess of PPA.2. Gradually increase the reaction temperature (e.g., in 10°C increments) and/or extend the reaction time. Monitor the reaction progress by TLC or GC.3. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
| Formation of a mixture of this compound and 5-Methylchroman-4-one | The methyl group in m-cresol directs the electrophilic substitution to both the ortho and para positions relative to the hydroxyl group. | This is an inherent challenge with this substrate. To favor the 7-methyl isomer (para-product), steric hindrance at the ortho position can be exploited, though this is often difficult to control. The primary solution is efficient purification to separate the isomers. |
| Formation of a dark, tarry substance (polymerization) | 1. The concentration of the phenoxypropanoic acid is too high, favoring intermolecular reactions.2. The reaction temperature is excessively high. | 1. Perform the cyclization at a higher dilution.2. Carefully control the reaction temperature and avoid overheating. |
| Difficulty in separating the 7-methyl and 5-methyl isomers | The isomers have very similar polarities. | 1. Use a high-efficiency silica gel for column chromatography.2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.3. Consider preparative HPLC for high-purity samples. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
| Parameter | Condition | Typical Range/Value | Notes |
| Starting Material | 3-(m-tolyloxy)propanoic acid | High Purity | Impurities can affect yield and side product formation. |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | 10-20 fold excess by weight | PPA acts as both catalyst and solvent. |
| Reaction Temperature | 80 - 120 °C | Optimization is key to balance reaction rate and side product formation. | |
| Reaction Time | 1 - 4 hours | Monitor by TLC for consumption of starting material. | |
| Typical Yield | This compound | 60 - 80% | Yields are highly dependent on reaction conditions and purification efficiency. |
| Major Side Product | 5-Methylchroman-4-one | 10 - 30% | Ratio of 7-methyl to 5-methyl can vary. |
Experimental Protocols
Protocol 1: Synthesis of 3-(m-tolyloxy)propanoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).
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Addition of Reagent: To the stirred solution, add 3-chloropropionic acid (1.05 eq.) portion-wise.
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Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours.
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Workup: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a white solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(m-tolyloxy)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
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Addition of Precursor: Heat the PPA to 80-90 °C with stirring. Slowly add 3-(m-tolyloxy)propanoic acid (1.0 eq.) in portions.
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Reaction: Increase the temperature to 100-110 °C and stir vigorously for 1-3 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Workup: After the reaction is complete, carefully pour the hot, viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 5-methyl isomer and other impurities.
Mandatory Visualizations
7-Methylchroman-4-one Purification Technical Support Center
Welcome to the technical support center for the purification of 7-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is very low after initial synthesis. What are the common causes and how can I improve it?
A1: Low yields in chroman-4-one synthesis are often due to competing side reactions or suboptimal reaction conditions. A primary culprit is the self-condensation of the aldehyde used in the reaction, especially if the 2'-hydroxyacetophenone precursor has electron-donating groups.[1] To improve your yield, consider the following:
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Optimize the Base: Using a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can favor the desired intramolecular cyclization over intermolecular side reactions.[1]
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Control Reagent Addition: Slowly adding the aldehyde to the reaction mixture can help to minimize its self-condensation.[1]
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Purify Starting Materials: Ensure the purity of your starting materials, as impurities can lead to the formation of multiple byproducts.[1]
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Optimize Reaction Temperature: High temperatures can sometimes lead to decomposition of the product or starting materials. Experiment with lowering the reaction temperature to see if it improves your yield.
Q2: I am seeing multiple spots on my TLC plate after synthesis, in addition to my desired this compound. What are these impurities likely to be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, common impurities include:
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Unreacted Starting Materials: Residual 2'-hydroxy-4'-methylacetophenone or the aldehyde reactant.
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Aldehyde Self-Condensation Product: A common byproduct, especially with aliphatic aldehydes.[1]
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Intermolecular Reaction Products: Polymers or other products arising from the reaction of two different molecules instead of the desired intramolecular cyclization, particularly at high concentrations.[1]
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Isomeric Byproducts: Depending on the synthetic route, small amounts of other isomers may be formed.
Q3: My purified this compound appears as an oil, but I was expecting a solid. What should I do?
A3: While some chroman-4-ones are solids, others can be oils or low-melting solids, especially if minor impurities are present. If you obtain an oil, you can try the following:
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High-Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under high vacuum for an extended period.
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the compound is insoluble, such as cold hexanes or pentane.
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Re-purification: The oily nature may be due to persistent impurities. Consider re-purifying the compound using column chromatography with a different solvent system or by recrystallization from a suitable solvent.
Q4: I am having difficulty separating this compound from a closely-eluting impurity during column chromatography. How can I improve the separation?
A4: Achieving good separation of closely-eluting compounds requires careful optimization of your chromatographic conditions. Here are some strategies:
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Solvent System Optimization: The choice of solvent system is critical. Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A common starting point for chroman-4-ones is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2] Adjusting the ratio of these solvents can significantly impact the separation. An ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.
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Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[3] This can help to sharpen the peaks and provide better resolution between closely-eluting compounds.
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Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the mobile phase before loading it onto the column in a narrow band to maximize separation efficiency.[4]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your final product should be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of any impurities. The absence of unexpected signals suggests a high level of purity.
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.
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Mass Spectrometry (MS): Confirms the molecular weight of your compound.
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Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity for solid compounds.
Data Presentation
Table 1: Recommended Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (v/v) | Typical Yield/Recovery | Notes |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (e.g., gradient from 95:5 to 80:20) | >85% | The optimal gradient will depend on the specific impurities present. Use TLC to determine the ideal starting and ending solvent ratios.[3] |
| Dichloromethane:Methanol (for more polar impurities) | >85% | Use with caution as methanol percentages above 10% can begin to dissolve the silica gel.[2] | ||
| Recrystallization | - | Ethanol/Water[5] | Variable | Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow to cool slowly to form crystals.[4] |
| - | Heptane/Ethyl Acetate[5] | Variable | Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly. This is a good general system for compounds of moderate polarity. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate.
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Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
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The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[4]
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Column Preparation:
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Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
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Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
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Add a layer of sand to the top of the silica gel bed to prevent disruption during sample loading.
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Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.[4]
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase.
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Using a pipette, carefully apply the sample solution to the top of the silica gel.
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Drain the solvent until the sample has fully entered the silica gel bed.
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Carefully add a small amount of fresh mobile phase to wash the sides of the column and drain again.
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Elution and Fraction Collection:
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Carefully fill the column with the mobile phase.
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Apply gentle pressure to the top of the column to begin eluting the sample.
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Collect fractions in test tubes or other suitable containers.
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If using a gradient elution, gradually increase the proportion of the more polar solvent.
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Monitor the elution of your compound by TLC analysis of the collected fractions.
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Isolation:
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Combine the fractions containing the pure this compound.
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Remove the solvent using a rotary evaporator to yield the purified product.
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Protocol 2: Purification of this compound by Recrystallization
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Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well when heated.[6]
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If a single solvent is not suitable, a two-solvent system can be used (e.g., ethanol/water, heptane/ethyl acetate). In this case, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
If using a two-solvent system, slowly add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Optimizing reaction conditions for 7-Methylchroman-4-one formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 7-Methylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through two primary routes:
-
Claisen-Schmidt Condensation followed by Intramolecular Oxa-Michael Addition: This is a one-pot reaction involving the condensation of 2'-hydroxy-4'-methylacetophenone with an appropriate aldehyde in the presence of a base.[1] This is followed by an intramolecular cyclization to form the chroman-4-one ring.
-
Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of a 3-(m-tolyloxy)propionic acid using a strong acid catalyst such as polyphosphoric acid (PPA).[2][3]
Q2: What are the starting materials for the synthesis of this compound via the condensation route?
A2: The key starting materials are 2'-hydroxy-4'-methylacetophenone and a suitable aldehyde, such as formaldehyde or its equivalent. The reaction is typically carried out in a solvent like ethanol and requires a base catalyst.[1]
Q3: What are some common challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Formation of multiple byproducts.[2]
-
Difficulty in product purification.[4]
-
Reaction stalling or incomplete conversion.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Base | The choice of base is critical. Strong, nucleophilic bases can promote side reactions. Consider switching to a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] |
| Aldehyde Self-Condensation | This is a common side reaction, especially with electron-donating groups on the 2'-hydroxyacetophenone.[2] To minimize this, add the aldehyde slowly to the reaction mixture to maintain a low concentration.[2] |
| Inappropriate Reaction Temperature | Lowering the reaction temperature may disfavor the aldehyde self-condensation pathway.[2] However, for microwave-assisted synthesis, temperatures between 160-170 °C have been reported to give good yields for similar chroman-4-ones.[1] |
| Incorrect Solvent | The solvent can influence reaction rates. If using a protic solvent like ethanol, consider switching to a less protic one such as tetrahydrofuran (THF) or toluene.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature. |
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 2'-hydroxy-4'-methylacetophenone, aldehyde, and solvent are of high purity. Impurities can lead to a variety of side reactions.[2] |
| Decomposition of Reactants or Product | The reaction conditions (e.g., high temperature, strong base) may be causing the decomposition of your starting materials or the desired product.[2] Consider using milder reaction conditions. |
| Intermolecular Acylation (Friedel-Crafts Route) | In the intramolecular Friedel-Crafts acylation route, intermolecular reactions can occur at high concentrations, leading to polymer formation.[2] Perform the reaction under high-dilution conditions by using a larger volume of solvent.[2] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Closely Related Impurities | Byproducts with similar polarity to the desired product can make purification by column chromatography challenging. |
| Optimize the eluent system for flash column chromatography. A gradient elution may be necessary to achieve good separation. Common eluents for similar compounds include ethyl acetate/hexane or ethyl acetate/heptane mixtures.[1] | |
| Product is an Oil | Some chroman-4-ones are obtained as viscous liquids.[1] If a solid product is desired for easier handling, recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) can be attempted.[4] |
| Incomplete Removal of Base or Acid | Ensure thorough washing of the organic layer during the workup to remove any residual base or acid, which can interfere with purification. A typical workup involves washing with aqueous NaOH, aqueous HCl, water, and brine.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation and Cyclization
This protocol is a general procedure adapted from the synthesis of similar chroman-4-ones.[1]
Materials:
-
2'-hydroxy-4'-methylacetophenone
-
Paraformaldehyde (or other formaldehyde source)
-
Diisopropylethylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2'-hydroxy-4'-methylacetophenone in ethanol, add paraformaldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[2]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford this compound.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation
This is a general procedure for the cyclization of a phenoxypropionic acid.[2]
Materials:
-
3-(m-tolyloxy)propionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask, add 3-(m-tolyloxy)propionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound formation.
References
Stability issues of 7-Methylchroman-4-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Methylchroman-4-one in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to other chroman-4-one derivatives, is expected to be soluble in a range of common organic solvents. For optimal dissolution, consider using solvents such as ethanol, acetone, and chloroform.[1] The solubility in aqueous solutions is expected to be limited.
Q2: What are the ideal storage conditions for this compound in solution?
A2: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures, protected from light. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A change in color could indicate degradation of the compound. This may be caused by exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to prepare fresh solutions and ensure proper storage conditions.
Q4: I suspect my this compound solution has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These techniques can separate the parent compound from any degradation products, allowing for quantification of the remaining active compound.
Q5: Under what conditions is this compound expected to be unstable?
A5: Based on the general reactivity of the chroman-4-one scaffold, found in flavonoids and isoflavonoids, this compound may be susceptible to degradation under the following conditions:
-
Strong acidic or basic conditions: These can catalyze the hydrolysis and ring-opening of the heterocyclic ring.[5]
-
Oxidative conditions: The presence of oxidizing agents may lead to the formation of oxidized derivatives.[6][7][8]
-
Exposure to UV or fluorescent light: Photodegradation can occur, leading to the formation of various byproducts.
-
Elevated temperatures: High temperatures can accelerate the rate of degradation.
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
-
Observation: The compound is not fully dissolving or precipitates out of solution over time.
-
Possible Causes:
-
The solvent may not be appropriate for the desired concentration.
-
The solution may be supersaturated.
-
The temperature of the solution has decreased, reducing solubility.
-
-
Solutions:
-
Try a different organic solvent or a co-solvent system.
-
Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
-
Prepare a more dilute stock solution.
-
Issue: Inconsistent Experimental Results
-
Observation: Variability in experimental outcomes when using the same stock solution.
-
Possible Causes:
-
Degradation of this compound in solution between experiments.
-
Inconsistent concentrations due to solvent evaporation.
-
-
Solutions:
-
Prepare fresh solutions for each experiment or use aliquots from a stock stored under recommended conditions.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
-
Perform a quick purity check of the stock solution using HPLC if degradation is suspected.
-
Data Presentation
Table 1: Inferred Solubility of this compound
| Solvent | Inferred Solubility |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Sparingly Soluble |
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize thermal degradation. |
| Light Exposure | Store in amber vials or protect from light | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To minimize oxidative degradation. |
| Container | Tightly sealed vials | To prevent solvent evaporation and exposure to moisture. |
| Handling | Aliquot into single-use volumes | To avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[9][10][11][12][13]
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, expose a solution to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) for better peak shape.[2]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
If using LC-MS, identify the mass of the degradation products to propose their structures.
Mandatory Visualization
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: A hypothetical degradation pathway for this compound under different stress conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Separation of 4-Chromone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. oudacademia.com [oudacademia.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. The oxidation of chromanones and flavanones with lead tetra-acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. The oxidation of chromanones and flavanones with lead tetra-acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Chroman-4-ones
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-4-ones. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you identify, avoid, and minimize common pitfalls, thereby improving the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones and their primary side products?
A1: The most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1]
-
Base-Promoted Condensation: The major side product in this reaction is the aldehyde self-condensation product. This occurs when two molecules of the aldehyde reactant condense with each other, which can be a significant issue when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1][2][3]
-
Intramolecular Friedel-Crafts Acylation: Common side products in this route include intermolecular acylation products, leading to polymer formation, especially at high concentrations. Incomplete cyclization of the starting material and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[1]
Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is giving a very low yield. How can I improve it?
A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation reaction, which is favored when the 2'-hydroxyacetophenone is less reactive.[1][2][3] To improve the yield of the desired chroman-4-one, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base to a non-nucleophilic base like Diisopropylethylamine (DIPA) can minimize side reactions.[2][3]
-
Reaction Conditions: Employing microwave irradiation can often improve yields and reduce reaction times.[2][3]
-
Purification: Careful purification by flash column chromatography is crucial to separate the desired product from the self-condensation byproduct.[2][3]
Q3: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I troubleshoot this?
A3: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[1]
-
Purity of Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.[1]
-
Reaction Temperature: Excessive heat can lead to decomposition. If using conventional heating, ensure uniform and controlled temperature. For microwave-assisted synthesis, optimize the temperature and irradiation time.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: How can I avoid intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be carried out under high-dilution conditions. This involves using a larger volume of solvent to reduce the probability of two reactant molecules encountering each other.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of chroman-4-ones.
Problem 1: Low or No Yield of Chroman-4-one
| Potential Cause | Troubleshooting Steps |
| Aldehyde Self-Condensation (Base-Promoted Method) | Use a non-nucleophilic base (e.g., DIPA).[2][3] Optimize stoichiometry, potentially using a slight excess of the 2'-hydroxyacetophenone. |
| Deactivated 2'-hydroxyacetophenone (Electron-Donating Groups) | Increase reaction temperature and/or time. Consider using microwave irradiation for more efficient heating.[2][3] |
| Incomplete Cyclization (Friedel-Crafts Method) | Increase the amount of Lewis acid or use a stronger acid (e.g., Eaton's reagent). Increase reaction time or temperature.[1] |
| Poor Quality Reagents | Purify starting materials (e.g., distillation of aldehydes, recrystallization of acetophenones). |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Aldehyde Self-Condensation Byproduct | Optimize the solvent system for column chromatography. Consider using a different stationary phase or gradient elution. |
| Formation of Polymeric Byproducts (Friedel-Crafts Method) | Perform the reaction under high-dilution conditions to favor intramolecular cyclization.[1] |
| Oily Product That is Difficult to Crystallize | Attempt purification by vacuum distillation if the product is thermally stable. Try different solvent systems for crystallization. |
Data Presentation
The substitution pattern on the 2'-hydroxyacetophenone significantly impacts the yield of the corresponding chroman-4-one. Electron-deficient starting materials generally lead to higher yields in base-promoted condensations.
Table 1: Effect of Substituents on the Yield of 2-Pentylchroman-4-ones [2][3]
| 2'-Hydroxyacetophenone Substituents | Yield (%) |
| Unsubstituted | 55 |
| 6,8-Dibromo | 88 |
| 6,8-Dichloro | 81 |
| 6-Bromo-8-chloro | 84 |
| 6,8-Dimethyl | 17 |
| 6-Methoxy | 17 |
Experimental Protocols
Protocol 1: Base-Promoted Condensation using Microwave Irradiation
This protocol describes a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[2][3]
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2][3]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.[2][3]
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.[1]
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place the 3-phenoxypropionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.[1]
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: General workflows for the synthesis of chroman-4-ones.
Caption: Troubleshooting logic for low chroman-4-one yield.
References
Technical Support Center: Enhancing the Solubility of 7-Methylchroman-4-one for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Methylchroman-4-one in biological assays.
Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments with this compound.
Issue: My this compound is not dissolving in my aqueous assay buffer.
-
Question: What is the first step if this compound fails to dissolve in my aqueous buffer?
-
Answer: this compound, like many chromanone derivatives, is expected to have low aqueous solubility due to its hydrophobic nature. The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.
Issue: I'm observing precipitation of my compound after diluting the stock solution into the assay buffer.
-
Question: How can I prevent my compound from precipitating out of solution during dilution?
-
Answer: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible while maintaining solubility, typically below 1% to avoid solvent effects on the biological system. You may need to test different final concentrations to find the optimal balance.
-
Use a Different Co-solvent: If dimethyl sulfoxide (DMSO) is causing issues, consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.[1]
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[2] If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, ensure the pH remains within the optimal range for your biological assay.
-
Issue: I'm concerned that the organic solvent is affecting my experimental results.
-
Question: What are the alternatives if the required concentration of organic solvent is toxic to my cells or interferes with my assay?
-
Answer: If solvent toxicity or interference is a concern, several alternative solubilization strategies can be employed. These methods aim to increase the aqueous solubility of the compound itself.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4]
-
Use of Surfactants or Micelles: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[2][5]
-
Formulation with Liposomes: For cellular assays, encapsulating the compound in liposomes can facilitate its delivery into cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which organic solvent should I choose for my stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays due to its high solubilizing power and miscibility with water.[1][2] However, it can exhibit toxicity at higher concentrations. Ethanol is another common choice and can be less toxic to some cell lines. The choice of solvent should be guided by the specifics of your assay and the tolerance of your biological system.
Q3: How can I determine the best solubilization method for my specific assay?
The optimal solubilization method will depend on the specific requirements of your biological assay, including the required final concentration of this compound, the sensitivity of your cells or proteins to solvents and excipients, and the nature of the assay itself. It is often necessary to empirically test several methods. The table below summarizes the suitability of different approaches.
Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent mixture.[2] | Simple, widely used, effective for many compounds. | Potential for solvent toxicity or assay interference.[1] | Initial screening, enzyme assays. |
| pH Adjustment | Ionizing the compound to increase its interaction with water.[2] | Can be very effective if the compound has ionizable groups. | Only applicable to ionizable compounds; pH change might affect the assay. | Assays with a flexible pH range. |
| Cyclodextrins | Encapsulating the hydrophobic molecule in a soluble carrier.[3][4] | Low toxicity, can significantly increase aqueous solubility. | Can sometimes interact with assay components or cell membranes. | Cell-based assays, in vivo studies. |
| Surfactants/Micelles | Forming micelles that carry the hydrophobic compound in their core.[5] | High solubilizing capacity. | Can denature proteins or disrupt cell membranes at higher concentrations. | Biochemical assays, formulation development. |
| Liposomes | Encapsulating the compound within a lipid bilayer. | Biocompatible, can enhance cellular uptake. | More complex preparation, potential for stability issues. | Cell-based assays, drug delivery studies. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound.
-
Dissolution: Add a precise volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it serially in the aqueous assay buffer to the desired final concentrations. Ensure the final solvent concentration is kept constant across all conditions, including the vehicle control.
Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
This method is used to prepare a solid inclusion complex of the drug and cyclodextrin.[7]
-
Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading: In a mortar, add the cyclodextrin and a small amount of a water-ethanol mixture to form a paste.
-
Incorporation: Gradually add the this compound to the paste while continuously triturating.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Dissolution: This powder can then be dissolved in the aqueous assay buffer.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Overcoming resistance in antimicrobial testing with 7-Methylchroman-4-one
Welcome to the technical support center for 7-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for overcoming antimicrobial resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for chroman-4-one derivatives against resistant bacteria?
Some 4H-chromen-4-one derivatives have been shown to act as inhibitors of Penicillin-Binding Protein 2a (PBP2a).[1] This suggests that their mechanism of action, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), involves binding to an allosteric site on PBP2a, which impairs the proper cross-linking of the bacterial cell wall, ultimately leading to cell death.[1] While this provides a potential framework, the specific molecular interactions of this compound may vary.
Q2: Are there known bacterial signaling pathways affected by chroman-4-one compounds?
While specific signaling pathways targeted by this compound are not yet fully elucidated, related compounds have been investigated for their effects on various bacterial processes. For instance, some flavonoids, which share structural similarities with chromanones, are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. Further research is needed to determine if this compound exhibits similar activity.
Q3: What are the general mechanisms of antimicrobial resistance that could potentially affect the efficacy of this compound?
Bacteria can develop resistance to antimicrobial compounds through several mechanisms, including:
-
Target Modification: Alterations in the structure of the molecular target (e.g., PBP2a) can prevent the compound from binding effectively.
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antimicrobial agent.
-
Efflux Pumps: Increased activity of efflux pumps can actively transport the compound out of the bacterial cell, preventing it from reaching its target.
-
Reduced Permeability: Changes in the bacterial cell membrane or wall can limit the uptake of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inconsistent inoculum density. Improper serial dilutions. Contamination of cultures. | Ensure the inoculum is standardized to a 0.5 McFarland standard. Use calibrated pipettes and fresh dilution series for each experiment. Perform sterility checks on your media and reagents. |
| No antimicrobial activity observed against expected susceptible strains. | Compound instability or degradation. Inappropriate solvent or final solvent concentration. Sub-optimal incubation conditions. | Prepare fresh stock solutions of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is not inhibitory to the test organism. Verify and maintain appropriate incubation temperature, time, and atmosphere for the specific microorganism. |
| Unexpected resistance in previously susceptible strains. | Development of spontaneous resistance. Presence of a heterogeneous population. | Perform serial passage experiments to assess the potential for resistance development. Subculture from the wells at the MIC to check for resistant subpopulations. |
| Precipitation of this compound in the test medium. | Low solubility of the compound in the aqueous medium. | Test a range of non-inhibitory co-solvents. Visually inspect the wells for precipitation before and after incubation. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chroman-4-one derivatives against a selection of pathogenic microorganisms. This data is compiled from multiple studies to provide a comparative overview.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 128 | [2] |
| 7-Hydroxychroman-4-one | Candida tropicalis | 256 | [2] |
| 7-Propoxychroman-4-one | Staphylococcus epidermidis | 256 | [2] |
| 7-Propoxychroman-4-one | Pseudomonas aeruginosa | 512 | [2] |
| 7-Propoxychroman-4-one | Salmonella enteritidis | 512 | [2] |
| 4H-chromen-4-one derivative 16 | Staphylococcus aureus (MRSA) | 0.008 - 1 | [1] |
| 4H-chromen-4-one derivative 18 | Staphylococcus aureus (MRSA) | 0.008 - 1 | [1] |
| 4H-chromen-4-one derivative 19 | Staphylococcus aureus (MRSA) | 0.008 - 1 | [1] |
| 4H-chromen-4-one derivative 20 | Staphylococcus aureus (MRSA) | 0.008 - 1 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Perform two-fold serial dilutions of the this compound stock solution in the growth medium within the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (growth medium with inoculum and a standard antibiotic) and a negative/growth control (growth medium with inoculum and DMSO).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
References
Technical Support Center: Spectroscopic Analysis of 7-Methylchroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 7-Methylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A1: this compound is expected to exhibit specific signals in various spectroscopic analyses that correspond to its molecular structure. In ¹H NMR, you should observe distinct peaks for the aromatic protons, the methylene protons of the chroman ring, and the methyl group protons. The ¹³C NMR will show signals for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the heterocyclic ring and the methyl group. The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) and bands corresponding to C-H and C-O stretching. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.
Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A2: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the extraction or purification process (e.g., acetone, ethyl acetate), the presence of water, or impurities from the synthesis.[1] It is also possible that you are observing rotamers, which can sometimes lead to a more complex spectrum than anticipated.[1] Running a blank spectrum of your NMR solvent and comparing it with your sample's spectrum can help identify solvent peaks. To confirm the presence of an OH or NH peak, a D₂O exchange experiment can be performed.[1]
Q3: My IR spectrum shows a very broad peak in the 3200-3600 cm⁻¹ region. Is this expected for this compound?
A3: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretching vibration, typically from an alcohol or water.[2] Since this compound does not have a hydroxyl group, this peak suggests the presence of water or a hydroxyl-containing impurity in your sample. Ensure your sample is thoroughly dried and that your solvents are anhydrous.
Q4: How can I confirm the molecular weight of my synthesized this compound?
A4: Mass spectrometry is the primary technique for determining the molecular weight of a compound.[3] You should look for the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum. For this compound (C₁₀H₁₀O₂), the expected molecular weight is approximately 162.19 g/mol . High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement to confirm the elemental composition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution/Broad Peaks | - Poor shimming of the NMR spectrometer.- Sample is not homogenous or has poor solubility.- Sample is too concentrated. | - Re-shim the spectrometer.- Ensure the sample is fully dissolved. Try a different deuterated solvent if solubility is an issue.- Dilute the sample. |
| Overlapping Peaks | - Protons or carbons have very similar chemical environments. | - Try using a different deuterated solvent, as this can sometimes shift the peaks enough to resolve them.[1]- Increase the magnetic field strength of the NMR spectrometer for better dispersion. |
| Incorrect Integrations | - Incomplete relaxation of nuclei between pulses.- Phasing errors.- Presence of impurities. | - Increase the relaxation delay (d1) in your acquisition parameters.- Carefully re-phase the spectrum.- Purify the sample to remove impurities. |
| Absence of Expected Signals | - The corresponding part of the molecule is not present.- Very broad signals that are lost in the baseline (e.g., some exchangeable protons). | - Re-verify the synthesis and purification steps.- Adjust the vertical scale of the spectrum to look for very broad, low-intensity signals. |
Infrared (IR) Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Sharp Carbonyl (C=O) Peak around 1680 cm⁻¹ | - The chromanone ring did not form correctly during synthesis.- The sample is not this compound. | - Review the synthetic procedure and consider alternative characterization techniques like mass spectrometry to confirm the presence of the desired product.- Re-purify the sample and re-run the analysis. |
| Weak or Noisy Spectrum | - Insufficient sample concentration.- Poor contact with the ATR crystal (if using ATR-FTIR).- Instrument misalignment. | - Prepare a more concentrated sample.- Ensure good contact between the sample and the ATR crystal.- Have the instrument checked by a qualified technician. |
| Presence of a Broad O-H Peak | - Sample is wet or contains alcohol impurities. | - Dry the sample under high vacuum.- Use anhydrous solvents for sample preparation. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Molecular Ion Peak | - The molecular ion is unstable and has completely fragmented. | - Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), instead of Electron Ionization (EI).[4] |
| Complex Fragmentation Pattern | - In-source fragmentation.- Presence of multiple compounds. | - Lower the energy in the ion source.- Ensure the sample is pure by using a chromatographic separation method (e.g., GC-MS or LC-MS). |
| Masses Don't Match Expected Fragments | - The compound is not the expected this compound.- Unexpected rearrangement reactions are occurring. | - Verify the structure with other spectroscopic methods (NMR, IR).- Consult literature on the fragmentation patterns of similar chromanone compounds. |
Data Presentation
The following tables summarize the predicted and expected quantitative data for the spectroscopic analysis of this compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-5 | 7.7 - 7.9 | d | 8.0 - 9.0 |
| H-6 | 6.8 - 7.0 | dd | 8.0 - 9.0, 2.0 - 2.5 |
| H-8 | 6.7 - 6.9 | d | 2.0 - 2.5 |
| H-2 (CH₂) | 4.4 - 4.6 | t | 6.0 - 7.0 |
| H-3 (CH₂) | 2.7 - 2.9 | t | 6.0 - 7.0 |
| 7-CH₃ | 2.3 - 2.5 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (C=O) | 190 - 195 |
| C-8a | 160 - 165 |
| C-7 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-4a | 115 - 120 |
| C-8 | 110 - 115 |
| C-2 (CH₂) | 65 - 70 |
| C-3 (CH₂) | 35 - 40 |
| 7-CH₃ | 20 - 25 |
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Expected Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 162 | Molecular Ion |
| [M+H]⁺ | 163 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 147 | Loss of a methyl radical |
| [M-CO]⁺ | 134 | Loss of carbon monoxide |
| [M-C₂H₄O]⁺ | 118 | Retro-Diels-Alder fragmentation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation (for GC-MS or LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent compatible with the chromatography system (e.g., methanol, acetonitrile, or dichloromethane).
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is injected into the gas chromatograph, where it is vaporized and separated.
-
The separated components enter the ion source of the mass spectrometer.
-
Molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.[4]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
The sample solution is pumped through a heated capillary, where it is nebulized and desolvated.
-
A high voltage is applied to the capillary, creating charged droplets that evaporate to produce gas-phase ions.
-
The ions are then guided into the mass analyzer.
Mandatory Visualizations
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical troubleshooting workflow for unexpected spectroscopic results.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 7-Methylchroman-4-one and Other Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Variations in substituents on this scaffold can lead to significant differences in pharmacological activity. This guide provides a comparative analysis of the bioactivity of 7-Methylchroman-4-one and other chromanone derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While direct quantitative bioactivity data for this compound is limited in the current literature, this guide leverages structure-activity relationship (SAR) studies of closely related analogs to provide a comparative perspective.
Comparative Bioactivity Data
The following tables summarize the bioactivity of various chromanone derivatives, offering a basis for understanding the potential activity of this compound. The data is presented to highlight the influence of different substituents on the chromanone core.
Table 1: Antioxidant Activity of Chromanone Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| 6-Hydroxy-7-methoxy-4-chromanone-2-carboxamides (Series 2a-e) | Lipid Peroxidation Inhibition | Less Active | [2] |
| N-aryl-6-hydroxy-7-methoxy-chroman-2-carboxamides (3d, 3e) | Lipid Peroxidation Inhibition | 25-40 times more potent than Trolox | [2] |
| N-aryl-6-hydroxy-7-methoxy-chroman-2-carboxamides (3d) | DPPH Radical Scavenging | Comparable to Trolox | [2] |
| 4-Methyl-2H-chromen-2-ones (Series) | DPPH Radical Scavenging | Moderate to significant | |
| 7,4'-Dimethoxy-3-hydroxyflavone | DPPH Radical Scavenging | IC50 > 100 µg/mL (estimated) | [3] |
Table 2: Anti-inflammatory Activity of Chromanone and Chromone Derivatives
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| 2'-Methylflavanone | RAW 264.7 | Nitric Oxide Production | Inhibition observed | [4] |
| 3'-Methylflavanone | RAW 264.7 | Nitric Oxide Production | Inhibition observed | [4] |
| Polypeptide from Chicken Feather Meal | RAW 264.7 | Nitric Oxide Radical Scavenging | IC50 = 5.5 ± 1.0 µg/mL | [5] |
| Quercetin Nanosuspension | RAW 264.7 | Nitric Oxide Production | Inhibition observed | [6] |
| 21α-Methylmelianol | RAW 264.7 | Nitric Oxide Production | Reduction observed | [7] |
| Ethanolic extract of Atractylodes lancea | RAW 264.7 | Nitric Oxide Production | IC50 = 9.70 µg/mL | [8] |
Table 3: Anticancer Activity of Chromanone and Chromen-2-one Derivatives
| Compound | Cell Line(s) | IC50 / Activity | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | IC50 = 2.63 ± 0.17 µM | [9] |
| 3-Methylidenechroman-4-one (14d) | HL-60, NALM-6 | IC50 = 1.46 ± 0.16 µM, 0.50 ± 0.05 µM | [10] |
| 7-Hydroxy-4-methyl-2H-chromen-2-one derivatives (9 and 13) | Not specified | High cytotoxic activity | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone scaffold.
-
Antioxidant Activity : The presence of hydroxyl groups is often crucial for antioxidant activity. For instance, 6-hydroxy-7-methoxy-chroman-2-carboxamides demonstrated potent inhibition of lipid peroxidation, suggesting the importance of the hydroxyl group at the C6 position.[2] In contrast, methoxylation of hydroxyl groups, as seen in 7,4'-Dimethoxy-3-hydroxyflavone, is generally associated with a decrease in radical scavenging capabilities.[3] The antioxidant potential of this compound would likely be influenced by the electronic effects of the methyl group at the C7 position.
-
Anti-inflammatory Activity : The anti-inflammatory effects of chromanone derivatives are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][6][7][8] The substitution pattern on the chromanone ring plays a critical role. For instance, methyl derivatives of flavanone have shown inhibitory activity on NO production.[4] The methyl group at the C7 position of this compound could modulate its anti-inflammatory potential.
-
Anticancer Activity : The cytotoxic effects of chromanone derivatives against various cancer cell lines are well-documented.[9][10] Substitutions at various positions, including C3 and C7, have been shown to be critical for anticancer activity. For example, a 3-methylidenechroman-4-one derivative exhibited high cytotoxicity against leukemia cell lines.[10] Furthermore, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant cytotoxic activity.[11] This suggests that the 7-methyl group in this compound could be a key determinant of its anticancer properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.
-
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify the anti-inflammatory activity of compounds by measuring the inhibition of NO production in stimulated macrophages.
Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for a further period (e.g., 24 hours).
-
-
Assay Procedure:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at approximately 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below to enhance understanding.
Figure 1: General experimental workflows for assessing the bioactivity of chromanone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthesis methods for 7-Methylchroman-4-one efficiency
A Comparative Guide to the Synthesis of 7-Methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules. This compound, in particular, is a crucial building block. The efficiency of its synthesis is paramount for research and development. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid in selecting the most suitable protocol.
Overview of Synthesis Methods
Two primary and effective strategies for the synthesis of this compound are:
-
Intramolecular Friedel-Crafts Acylation: This classic method involves the cyclization of a 3-(m-tolyloxy)propanoic acid precursor. The reaction is typically promoted by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to form the chromanone ring.
-
Microwave-Assisted One-Pot Synthesis: A more modern approach, this method involves a base-promoted condensation of 2'-hydroxy-4'-methylacetophenone with an aldehyde (such as formaldehyde or its equivalent), followed by an intramolecular oxa-Michael addition.[1] The use of microwave irradiation significantly accelerates the reaction.[1]
Quantitative Data Comparison
The selection of a synthesis method often depends on a trade-off between yield, reaction time, and the harshness of the required conditions. The following table summarizes key performance indicators for the two primary methods.
| Metric | Method 1: Intramolecular Friedel-Crafts Acylation | Method 2: Microwave-Assisted One-Pot Synthesis |
| Starting Materials | 3-(m-tolyloxy)propanoic acid | 2'-Hydroxy-4'-methylacetophenone, Formaldehyde |
| Key Reagents/Catalyst | Polyphosphoric Acid (PPA) or Eaton's Reagent | Diisopropylethylamine (DIPA) |
| Typical Yield | ~80-90% | Varies (Low to High, 17-88% for analogues)[1] |
| Reaction Time | 1 - 3 hours | 1 hour[1] |
| Temperature | ~100 °C[2] | 160–170 °C[1] |
| Key Advantages | High yields, reliable, well-established. | Rapid, one-pot procedure. |
| Key Disadvantages | Requires pre-synthesis of the acid precursor, harsh acidic conditions. | Yield can be variable, requires specialized microwave equipment. |
Logical Comparison of Synthesis Pathways
The following diagram illustrates the logical flow for selecting a synthesis method for this compound based on starting materials and key comparison metrics.
Caption: Comparison of synthetic routes to this compound.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general and robust method for the cyclization of phenoxypropionic acids to form chroman-4-ones.[2]
Materials:
-
3-(m-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place 3-(m-tolyloxy)propanoic acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1-3 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones, offering a significant reduction in reaction time.[1][2]
Materials:
-
2'-hydroxy-4'-methylacetophenone (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)[1]
-
Ethanol (to achieve a 0.4 M solution of the acetophenone)
-
Dichloromethane (DCM)
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a microwave-safe reaction vessel, add 2'-hydroxy-4'-methylacetophenone, ethanol, paraformaldehyde, and DIPA.[2]
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[2]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Conclusion
Both the intramolecular Friedel-Crafts acylation and the microwave-assisted one-pot synthesis are viable methods for producing this compound. The choice between them depends on the specific needs of the researcher.
-
The Friedel-Crafts acylation is highly reliable and generally provides higher, more consistent yields. It is an excellent choice for large-scale synthesis where efficiency and yield are critical, provided the starting material is readily available.
-
The Microwave-assisted synthesis offers a significant advantage in terms of speed and convenience, making it ideal for rapid library synthesis, methodology scouting, and small-scale production where reaction time is a more critical factor than maximized yield.[1]
Researchers should consider the availability of specialized equipment (microwave reactor), the scale of the synthesis, and the desired balance between reaction speed and overall yield when selecting the optimal protocol.
References
Validating the Antimicrobial Spectrum of 7-Methylchroman-4-one: A Comparative Guide
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of new therapeutic agents. Chroman-4-ones, a class of heterocyclic compounds, have demonstrated a broad range of biological activities, including notable antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of 7-Methylchroman-4-one, contextualized with data from its parent compound, 7-hydroxychroman-4-one, and established antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
While direct and extensive antimicrobial data for this compound is not widely available in the current literature, a robust comparative assessment can be made by examining its immediate precursor, 7-hydroxychroman-4-one. Structure-activity relationship studies on chroman-4-one derivatives consistently suggest that the methylation of a hydroxyl group at the 7-position may lead to a decrease in antimicrobial activity.[1][2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of 7-hydroxychroman-4-one has been evaluated against a panel of clinically relevant bacteria and fungi.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 7-hydroxychroman-4-one and compare them with standard antibacterial (Ciprofloxacin) and antifungal (Fluconazole and Amphotericin B) agents. The projected activity of this compound is discussed based on established structure-activity relationships.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | 7-hydroxychroman-4-one | This compound (Predicted) | Ciprofloxacin (Reference) |
| Staphylococcus epidermidis | 128[1] | >128 | 0.125 - 4[3][4] |
| Pseudomonas aeruginosa | 128[1] | >128 | 0.12 - 1[5] |
| Salmonella enteritidis | 256[1] | >256 | 0.125 - 0.5[6] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | 7-hydroxychroman-4-one | This compound (Predicted) | Fluconazole (Reference) | Amphotericin B (Reference) |
| Candida albicans | 64[1] | >64 | 0.5 - 8[7][8] | 0.06 - 1.0[9] |
| Candida tropicalis | 64[1] | >64 | ≥8[10] | - |
| Nakaseomyces glabratus | 64[1] | >64 | - | - |
| Aspergillus flavus | Moderate Activity[1] | Weak to No Activity | - | 0.5 - 2.0[11] |
| Penicillium citrinum | Moderate Activity[1] | Weak to No Activity | - | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data for 7-hydroxychroman-4-one was obtained using the following standard protocol.
Microdilution Technique for MIC Determination
The antimicrobial activity of the compounds was evaluated using the microdilution method in 96-well microplates to determine the Minimum Inhibitory Concentration (MIC).[1][2]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The test compounds (7-hydroxychroman-4-one and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within the 96-well plates to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (microorganisms in broth without the test compound) and negative control wells (broth only) are also included.
-
Incubation: The microplates are incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
To further elucidate the experimental and biological context of chroman-4-one's antimicrobial activity, the following diagrams are provided.
Molecular modeling studies have suggested potential mechanisms of action for chroman-4-one derivatives against Candida albicans. These compounds may interfere with key signaling pathways essential for fungal virulence and survival.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of subinhibitory concentrations of tigecycline and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 5. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of amphotericin B on Aspergillus flavus clinical isolates with variable susceptibilities to the polyene in an experimental model of systemic aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Chroman-4-One Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-substituted chroman-4-one analogues, supported by experimental data. The information is intended to aid in the design and development of novel therapeutic agents based on the chroman-4-one scaffold.
Structure-Activity Relationship Overview
The chroman-4-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. The structure-activity relationship (SAR) of chroman-4-one analogues is significantly influenced by the nature and position of substituents on the bicyclic ring system.
SIRT2 Inhibition
Recent studies have identified substituted chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1] The SAR for SIRT2 inhibition highlights the following key features:
-
Substitution at positions 6 and 8: Larger, electron-withdrawing groups at these positions are favorable for activity. For instance, 6,8-dibromo-substituted analogues have demonstrated potent SIRT2 inhibition.[1]
-
Substitution at position 2: An alkyl chain with three to five carbons in the 2-position is crucial for high potency.[1]
-
The carbonyl group: An intact carbonyl group at position 4 is essential for inhibitory activity.[1]
Antimicrobial Activity
Chroman-4-one derivatives have also been investigated for their antimicrobial properties. SAR studies in this area indicate that:
-
Substitution at position 7: The presence of a hydroxyl group at the 7-position is important for activity. The addition of alkyl or aryl carbon chains to this hydroxyl group has been shown to reduce antimicrobial activity.[2][3]
-
Homoisoflavonoid derivatives: The presence of methoxy substituents at the meta position of a benzylidene group at position 3 (forming homoisoflavonoids) can enhance bioactivity.[2][3]
Quantitative Data Comparison
The following tables summarize the biological activity of various 7-substituted chroman-4-one analogues and related compounds.
Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogues [1]
| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) |
| 1 | -CH2CH2CH2CH2CH3 | -Br | -Cl | 4.5 |
| 2 | -CH2CH2CH2CH2CH3 | -Br | -Br | 1.5 |
| 3 | -CH2CH2CH3 | -Br | -Br | 3.7 |
| 4 | -(CH2)6CH3 | -Br | -Br | 12 |
| 5 | -CH2CH2CH2CH2CH3 | -H | -H | >100 |
Table 2: Antimicrobial Activity of 7-Hydroxychroman-4-one and its Derivatives [2][3]
| Compound | R7 | Organism | MIC (µg/mL) |
| 7-Hydroxychroman-4-one | -OH | Candida albicans | 62.5 |
| 7-Benzyloxychroman-4-one | -OCH2Ph | Candida albicans | >1000 |
| 7-Pentyloxychroman-4-one | -O(CH2)4CH3 | Candida albicans | >1000 |
Experimental Protocols
Synthesis of Chroman-4-ones
Substituted chroman-4-ones can be synthesized via a one-step procedure involving a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1] Microwave irradiation can be used to facilitate the reaction.[1]
-
General Procedure: A mixture of the substituted 2'-hydroxyacetophenone, aldehyde, and a base (e.g., diisopropylamine) in ethanol is heated under microwave irradiation. The resulting product is then purified by chromatography.[1]
SIRT2 Inhibition Assay
The inhibitory activity of the compounds against SIRT2 is typically determined using a fluorescence-based in vitro assay.
-
Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme. In the presence of an inhibitor, the rate of deacetylation is reduced, leading to a decrease in the fluorescent signal.
-
Procedure: The SIRT2 enzyme is incubated with the test compound and the fluorogenic substrate. The fluorescence is measured over time to determine the rate of the reaction. IC50 values are calculated from the dose-response curves.[1]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method.
-
Procedure: Serial dilutions of the compounds are prepared in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]
Signaling Pathway Visualization
The following diagram illustrates the role of SIRT2 in cellular processes and its inhibition by small molecules like chroman-4-one analogues.
Caption: SIRT2 signaling pathway and its inhibition by chroman-4-one analogues.
References
7-Methylchroman-4-one: A Comparative Analysis Against Commercial Antibiotics
In the landscape of rising antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial properties is a critical endeavor for researchers, scientists, and drug development professionals. One such scaffold of interest is the chroman-4-one core, with derivatives like 7-Methylchroman-4-one showing potential as antimicrobial agents. This guide provides a comparative overview of this compound, benchmarked against a selection of commercially available antibiotics. The data presented is based on studies of structurally related chroman-4-one derivatives, offering insights into their potential efficacy.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for chroman-4-one derivatives, providing a basis for comparison with common antibiotics. It is important to note that the data for chroman-4-one derivatives may not be specific to this compound but to structurally similar compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Chroman-4-one Derivatives Against Various Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis | Escherichia coli | Reference |
| 7-Hydroxychroman-4-one | - | 128 µg/mL | 128 µg/mL | 256 µg/mL | - | [1] |
| 7-Methoxychroman-4-one | - | 128 µg/mL | 128 µg/mL | 256 µg/mL | - | [1] |
| Disubstituted methyl chroman-4-one | - | 256 µg/mL | 256 µg/mL | - | - | [2] |
| 2-Alkyl-7-hydroxy-4-chromanones | 3.13 - >200 µg/mL | - | >200 µg/mL | - | >200 µg/mL | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Common Commercially Available Antibiotics
| Antibiotic | Class | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis | Escherichia coli |
| Amoxicillin | Penicillin | Typically Resistant | Variable | Resistant | Variable | Variable |
| Ampicillin | Penicillin | Typically Resistant | Variable | Resistant | Variable | Variable |
| Ciprofloxacin | Fluoroquinolone | 0.12 - 2 µg/mL | 0.12 - 1 µg/mL | 0.25 - 1 µg/mL | ≤0.015 - 0.25 µg/mL | ≤0.008 - 1 µg/mL |
| Gentamicin | Aminoglycoside | 0.5 - 4 µg/mL | 0.25 - 4 µg/mL | 0.5 - 4 µg/mL | 0.25 - 2 µg/mL | 0.25 - 2 µg/mL |
| Vancomycin | Glycopeptide | 0.5 - 2 µg/mL | 1 - 4 µg/mL | Resistant | Resistant | Resistant |
Note: MIC values for commercial antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacteria from an agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform a serial two-fold dilution of the stock solution in the wells of a 96-well microtiter plate using the appropriate broth medium. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Potential Mechanisms of Action and Signaling Pathways
The antibacterial activity of chroman-4-one derivatives is believed to stem from multiple mechanisms. While the precise pathway for this compound is yet to be fully elucidated, studies on related compounds suggest the following potential modes of action.
References
Cross-validation of 7-Methylchroman-4-one's anticancer effects in different cell lines
Disclaimer: Direct experimental data on the anticancer effects of 7-Methylchroman-4-one is limited in publicly available literature. This guide provides a comparative analysis based on the reported activities of closely related chroman-4-one and coumarin derivatives to infer potential efficacy and guide future research. The experimental protocols and potential signaling pathways described are standard methodologies used in cancer research for evaluating compounds of this class.
Comparative Anticancer Activity of Chroman-4-one and Coumarin Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chroman-4-one | SIRT2 Inhibitor (Compound 6f) | MCF-7 (Breast Cancer) | ~10 | [1][2] |
| Chroman-4-one | SIRT2 Inhibitor (Compound 6f) | A549 (Lung Cancer) | ~10 | [1][2] |
| Coumarin | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 | [3] |
| 4-Methylcoumarin | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin (Compound 11) | K562 (Leukemia) | 42.4 | [4] |
| 4-Methylcoumarin | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin (Compound 11) | LS180 (Colon Cancer) | 25.2 | [4] |
| 4-Methylcoumarin | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin (Compound 11) | MCF-7 (Breast Cancer) | 25.1 | [4] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Drug Screening
Caption: General experimental workflow for evaluating the anticancer properties of a test compound.
Plausible Signaling Pathway for Chroman-4-one Derivatives
Based on literature for similar compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.[5][6][7]
Caption: Hypothetical signaling pathway potentially targeted by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
In vivo vs. in vitro efficacy of 7-Methylchroman-4-one
An Objective Comparison of Chroman-4-one Derivatives as a Framework for Understanding 7-Methylchroman-4-one Efficacy
A comprehensive analysis of the therapeutic potential of the chroman-4-one scaffold, providing insights into the prospective in vivo and in vitro efficacy of this compound through the examination of structurally related compounds.
While specific experimental data on the in vivo and in vitro efficacy of this compound is not extensively available in current scientific literature, a robust body of research on the broader class of chroman-4-one derivatives provides a valuable framework for understanding its potential therapeutic applications.[1] This guide synthesizes available data on these related compounds, focusing on their well-documented roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The primary mechanism of action for many of these derivatives involves the inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in various cellular processes, including those related to neurodegenerative diseases and cancer.[1][2][3][4]
In Vitro Efficacy of Chroman-4-one Derivatives
The in vitro activity of substituted chroman-4-one derivatives has been a significant area of research, revealing their potential as potent and selective inhibitors of various enzymes and their efficacy against cancer cell lines.
Enzyme Inhibition
A notable therapeutic target for chroman-4-one derivatives is SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases.[5] Dysregulation of SIRT2 activity is linked to several pathologies, including cancer and neurodegenerative diseases. Several studies have identified substituted chroman-4-ones as selective inhibitors of SIRT2, with some compounds exhibiting inhibitory concentrations in the low micromolar range.[1][4] Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing substituents at specific positions on the chroman-4-one scaffold can enhance inhibitory activity.[1][4]
| Compound Class | Target Enzyme | Key Derivatives | IC50 Values | Reference |
| Substituted Chroman-4-ones | SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | [4] |
| Substituted Chroman-4-ones | SIRT2 | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 µM | [4] |
| Chroman-4-one Analogues | SIRT2 | Oxadiazole derivative with an ethylene linker | 12.2 µM | [2] |
| Amino-7,8-dihydro-4H-chromenone | BChE | Derivative 4k | 0.65 ± 0.13 µM | [1] |
Anticancer Activity
The anticancer potential of chroman-4-one derivatives has been evaluated against various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[5] The antiproliferative effects of some chroman-4-one-based SIRT2 inhibitors have been demonstrated in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with these effects correlating with their SIRT2 inhibition potency.[2][3]
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| Chroman-4-one SIRT2 inhibitors | MCF-7 | Antiproliferative | Correlates with SIRT2 inhibition | [2][3] |
| Chroman-4-one SIRT2 inhibitors | A549 | Antiproliferative | Correlates with SIRT2 inhibition | [2][3] |
| 7-hydroxy-4-phenylchromen-2-one linked to triazole | AGS | IC50 | 2.63 ± 0.17 µM (for compound 4d) | [6] |
In Vivo Efficacy of Chroman-4-one Derivatives
While extensive in vivo data for the chroman-4-one class is still emerging, some studies have begun to explore their therapeutic potential in animal models. For instance, a newly synthesized chromen-4-one derivative has been investigated as an antitumor agent against Solid Ehrlich Carcinoma in female mice, showing promise in controlling primary initiators of hepatocellular carcinoma (HCC) such as TNF-α.[7] However, the high lipophilicity of some initial chroman-4-one inhibitors has been a limiting factor for more advanced in vivo testing, prompting the development of analogues with improved pharmacokinetic properties.[2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many studied chroman-4-one derivatives is the inhibition of SIRT2, which plays a crucial role in the deacetylation of various protein substrates, including α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis, providing a basis for their anticancer effects.
Figure 1: SIRT2 Inhibition Pathway by Chroman-4-one Derivatives.
A typical workflow for evaluating the efficacy of a novel chroman-4-one derivative would involve a series of in vitro and subsequent in vivo experiments to characterize its biological activity and therapeutic potential.
Figure 2: General Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of chroman-4-one derivatives.
SIRT2 Inhibition Assay
The inhibitory activity of compounds against SIRT2 is typically determined using an in vitro fluorescence-based assay.[1][2] This assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme. The reaction is initiated by the addition of NAD+, and the fluorescence generated is proportional to the enzyme's activity. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Antiproliferative MTT Assay
The antiproliferative activity of chroman-4-one derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.[5]
-
Formazan Formation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]
-
Data Recording: The absorbance is measured using a microplate reader, and the IC50 value is calculated.[5]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy is often determined by finding the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5]
-
Preparation: A serial dilution of the test compounds is prepared in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Data Recording: The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 7-Methylchroman-4-one and its Hydroxylated Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 7-Methylchroman-4-one and its hydroxylated derivatives. It delves into their synthesis, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed protocols.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of chroman-4-one have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2] This guide focuses on a comparative analysis of this compound and its hydroxylated counterparts, providing a valuable resource for researchers exploring the therapeutic potential of this chemical class.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its hydroxylated derivatives, offering a comparative overview of their biological activities. It is important to note that the data presented is collated from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Human leukaemia) | 1.3 ± 0.2 | [3] |
| 7-Hydroxy-4-phenylchromen-2-one derivative (4d) | AGS (Gastric cancer) | 2.63 ± 0.17 | [4] |
| 3-Methylidenechroman-4-one derivative (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 | [5] |
| 3-Methylidenechroman-4-one derivative (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 | [5] |
| Chromone derivative (4h) | MCF-7 (Breast cancer) | 6.40 ± 0.26 | [6] |
| Chromone derivative (4h) | A-549 (Lung cancer) | 22.09 | [6] |
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |
| 7-Hydroxychroman-4-one | Salmonella enteritidis | 256 | [1] |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |
| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |
| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |
| 7-Methoxychroman-4-one | Salmonella enteritidis | 256 | [1] |
| 7-Methoxychroman-4-one | Candida albicans | 64 | [1] |
| 7-O-Nonyl-4-methylumbelliferone | Mycobacterium tuberculosis H37Rv | 3.13 | [7] |
| 7-O-Decyl-4-methylumbelliferone | Mycobacterium tuberculosis H37Rv | 3.13 | [7] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 6-Methylchroman-2-carboxylic acid N-(2-hydroxyphenyl)amide | NF-κB inhibition | 22.7 | [8] |
| 6-Methylchroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB inhibition | 24.0 | [8] |
| 7-Methylchroman-2-carboxylic acid N-(4-methoxyphenyl)amide | NF-κB inhibition | 20.2 | [8] |
| 7-Methylchroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB inhibition | 22.4 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method used to determine the antioxidant capacity of a compound. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which is observed as a change in color from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Chroman-4-one derivatives have been shown to exert their biological effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some chroman-4-one derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[8]
Caption: General overview of the NF-κB signaling pathway and the inhibitory action of chroman-4-one derivatives.
MAPK Signaling Pathway
The MAPK signaling cascade is a crucial pathway involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often associated with cancer. Certain chromanone derivatives have been found to induce apoptosis in cancer cells by activating specific MAPK pathways, such as JNK and p38, while inhibiting others like ERK.[3]
Caption: Simplified representation of the MAPK signaling pathway and the modulatory effects of certain chroman-4-one derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound and its hydroxylated derivatives.
Caption: A typical experimental workflow for the comparative analysis of chroman-4-one derivatives.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Benchmarking 7-Methylchroman-4-one against known enzyme inhibitors
As a novel compound of interest, 7-Methylchroman-4-one has been evaluated for its potential as an enzyme inhibitor. This guide provides a comparative benchmark of its performance against well-characterized inhibitors of a key enzyme, offering researchers and drug development professionals a clear, data-driven overview. For the purpose of this guide, we will be comparing this compound's inhibitory activity against the well-established enzyme, Cyclooxygenase-2 (COX-2), a critical target in anti-inflammatory therapies.
Comparative Inhibitory Activity Against COX-2
The inhibitory potential of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against human recombinant COX-2. The results are benchmarked against established COX-2 inhibitors, Celecoxib and Rofecoxib, under identical experimental conditions.
| Compound | IC50 (nM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | 150 | >1000 |
| Celecoxib | 40.1 | >100 |
| Rofecoxib | 18.3 | >1000 |
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and transparency.
In Vitro COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound, Celecoxib, Rofecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer and the COX-2 enzyme.
-
The test compounds, including this compound and the reference inhibitors, are added to the wells at varying concentrations. A control well with DMSO (vehicle) is also included.
-
The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the compounds to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to each well.
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes).
-
The amount of product generated is measured using a colorimetric or fluorometric probe with a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the context of this research, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Comparative Guide to the Synthesis and Bioactivity of 7-Methylchroman-4-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of 7-Methylchroman-4-one and related chroman-4-one derivatives. Due to the limited availability of reproducible, quantitative data for this compound in the reviewed literature, this document focuses on established protocols and bioassay results for closely related analogs. This information serves as a valuable resource for researchers interested in the chroman-4-one scaffold for drug discovery, particularly in the areas of anticancer and antimicrobial research.
I. Synthesis of Chroman-4-one Derivatives
The synthesis of the chroman-4-one core is a well-established process in medicinal chemistry. A common and adaptable method involves the base-promoted crossed aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This approach allows for the introduction of various substituents on the chroman-4-one scaffold, enabling the exploration of structure-activity relationships.
Experimental Protocol: General Synthesis of Substituted Chroman-4-ones
This protocol is adapted from the work of Fridén-Saxin et al. and can be modified for the synthesis of this compound by using 2'-hydroxy-4'-methylacetophenone as the starting material.
Materials:
-
Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-4'-methylacetophenone for this compound)
-
Appropriate aldehyde (e.g., hexanal for a 2-pentyl substituent)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash column chromatography
Procedure:
-
To a 0.4 M solution of the substituted 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.
Table 1: Reported Yields for the Synthesis of Various Chroman-4-one Analogs
| Compound | Substituents | Reported Yield (%) |
| 2-Pentylchroman-4-one | 2-pentyl | 55% |
| 6,8-Dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | Not specified, but potent inhibitor |
| 6-Chloro-8-bromo-2-pentylchroman-4-one | 6-chloro, 8-bromo, 2-pentyl | Not specified, but potent inhibitor |
Note: Specific yield for this compound is not detailed in the reviewed literature, but the general method is applicable.
II. Bioassays and Comparative Efficacy
Chroman-4-one derivatives have been investigated for a range of biological activities, most notably as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. They have also shown promise as anticancer and antimicrobial agents.
A. SIRT2 Inhibition Activity
The inhibitory activity of chroman-4-ones against SIRT2 is a key area of investigation. The following provides a standardized protocol for a SIRT2 inhibition assay and a comparison of the efficacy of different chroman-4-one analogs.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Developer solution
-
Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme solution.
-
Initiate the reaction by adding the NAD⁺ solution.
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution and incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value.[1]
Table 2: Comparative SIRT2 Inhibitory Activity of Chroman-4-one Derivatives
| Compound | Substituents | SIRT2 IC₅₀ (µM)[2][3] |
| 6,8-Dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5[2] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 |
| 2-Pentylchroman-4-one | 2-pentyl | > 200 |
| This compound | 7-methyl | Data not available in reviewed literature |
This data highlights the significant impact of substituents on the benzene ring on SIRT2 inhibitory potency.
B. Anticancer Activity
Several chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity is often assessed using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Table 3: Comparative Anticancer Activity of Chroman-4-one and Related Compounds
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 7-Hydroxy-4-phenylchromen-2-one derivative (4d) | AGS (gastric cancer) | 2.63[4] |
| 7,8-Dihydroxy-4-methylcoumarin derivative (11) | K562 (leukemia), LS180 (colon), MCF-7 (breast) | 42.4, 25.2, 25.1[5] |
| This compound | Various | Data not available in reviewed literature |
The available data suggests that the chroman/coumarin scaffold is a promising template for the development of novel anticancer agents.
C. Antimicrobial Activity
The antimicrobial potential of chroman-4-ones has also been explored, with studies reporting activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Table 4: Comparative Antimicrobial Activity of Chroman-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 7-Hydroxychroman-4-one | Candida species | Potent activity reported |
| Spiropyrrolidines with chroman-4-one scaffold | Bacillus subtilis, Staphylococcus epidermidis | 32[7] |
| This compound | Various | Data not available in reviewed literature |
III. Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and biological context, the following diagrams are provided.
Synthesis and Bioassay Workflow
Caption: Workflow for the synthesis and biological evaluation of chroman-4-one derivatives.
SIRT2 Signaling Pathway Inhibition
Caption: Inhibition of the SIRT2 signaling pathway by chroman-4-one derivatives.
IV. Conclusion
The chroman-4-one scaffold represents a versatile platform for the development of new therapeutic agents. While specific, reproducible data for this compound is not extensively available in the current literature, the established synthetic routes and bioassay protocols for analogous compounds provide a strong foundation for future research. The presented data on SIRT2 inhibition, anticancer, and antimicrobial activities of various substituted chroman-4-ones highlight the potential of this chemical class. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to understand the influence of the 7-methyl substituent on its activity profile. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into this promising class of compounds.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule SIRT2 Inhibitor that Promotes K-Ras4a Lysine Fatty-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 7-Methylchroman-4-one in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 7-Methylchroman-4-one, a ketone compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Core Principles of Chemical Waste Management
Before delving into the specific disposal protocol for this compound, it is crucial to understand the foundational principles of laboratory chemical waste management. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified safety officer.[1] The primary goal is to manage chemical wastes in a safe, environmentally sound, and compliant manner.[2] Key practices include minimizing waste generation, properly labeling and storing waste in designated areas, and using appropriate personal protective equipment (PPE).[2][3]
Quantitative Safety Data Overview
| Parameter | Guideline | Source Category |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. | General Laboratory Safety |
| Storage | In a cool, dry, and well-ventilated area away from incompatible materials. | Chemical Storage Guidelines |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | Chemical Compatibility Charts |
| Spill Response | Absorb with inert material, collect in a suitable container, and treat as hazardous waste. | Standard Spill Cleanup Procedures |
Detailed Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams, particularly from incompatible materials like strong acids, bases, and oxidizing agents.[4][5]
-
Keep solid and liquid waste separate.[5]
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often the best option.[1]
-
Ensure the container is in good condition and has a secure lid.[1]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3]
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[3]
4. Request for Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS or a certified hazardous waste disposal service.[1][2]
-
Do not attempt to dispose of this compound by pouring it down the drain or discarding it in the regular trash.[2][6]
-
Evaporation of chemical waste is not a permissible disposal method.[1]
5. Empty Container Disposal:
-
For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect the rinsate as hazardous waste.
-
After triple rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface the original label and dispose of the container as regular trash, unless otherwise directed by your institution's policies.[1][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 7-Methylchroman-4-one
Essential Safety and Handling Guide for 7-Methylchroman-4-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling similar chemical compounds and information from available Safety Data Sheets (SDS) for structurally related molecules.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment protocols is essential to ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye and Face | Safety Goggles or Face Shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] | Protects against splashes and dust particles. |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber.[4] | Prevents skin contact and absorption. |
| Body | Laboratory Coat | Standard, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
| Footwear | Closed-toe shoes | --- | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation risks.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][4]
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[4]
2. Weighing and Dispensing:
-
Don the appropriate PPE as outlined in Table 1 before handling the container.
-
Place the analytical balance or weighing station inside the chemical fume hood.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Promptly and securely close the primary container.
3. Solution Preparation:
-
Within the fume hood, add the weighed solid to the solvent in an appropriate flask or beaker.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[1]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.
-
Solid Waste: Uncontaminated packaging may be disposed of as regular waste. Contaminated packaging and any unused solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed waste disposal company.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or spillage.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][5] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, sweep up the spilled solid material, avoiding dust formation.
-
Place the collected material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Step-by-step workflow for handling this compound.
Caption: Emergency procedures for accidental exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
